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  • Product: 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide
  • CAS: 326907-43-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide, a molecule of interest in contemporary drug discovery and medicinal chemistry. We will delve into its fundament...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide, a molecule of interest in contemporary drug discovery and medicinal chemistry. We will delve into its fundamental physicochemical properties, propose a robust synthetic pathway, and outline a detailed protocol for its structural characterization, all grounded in established scientific principles. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel sulfonamide derivatives.

Introduction: The Significance of Fluorinated Sulfonamides with Morpholine Moieties

Sulfonamides represent a critical class of compounds in medicinal chemistry, historically recognized for their antimicrobial properties.[1][2] Their utility has since expanded dramatically, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[3][4] The incorporation of a fluorine atom into the benzenesulfonamide scaffold can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[5] Fluorine's high electronegativity and small size allow it to modulate the electronic properties of the molecule without significant steric hindrance, a strategy widely employed in modern drug design.[5][6]

The morpholine moiety is another privileged structure in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[7][8] Its presence can enhance aqueous solubility, metabolic stability, and receptor binding.[7][9] The combination of a fluorinated benzenesulfonamide core with a morpholine-substituted aniline presents an intriguing scaffold for the development of novel therapeutic agents. This guide will provide a detailed exploration of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide, a compound that embodies this promising structural combination.

Physicochemical Properties

The fundamental properties of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide have been calculated based on its chemical structure. A summary of these properties is presented in the table below.

PropertyValue
Molecular Formula C₁₆H₁₇FN₂O₃S
Molecular Weight 336.38 g/mol
IUPAC Name 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

Proposed Synthetic Pathway

The synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide can be logically approached through a two-step process, beginning with the synthesis of the key intermediate, 4-morpholinoaniline, followed by its reaction with 4-fluorobenzenesulfonyl chloride. This approach is based on well-established methodologies for the formation of N-aryl sulfonamides.[10][11]

The causality behind this experimental choice lies in the robust and high-yielding nature of sulfonamide bond formation between an arylsulfonyl chloride and an aniline derivative. The synthesis of 4-morpholinoaniline is also a well-documented procedure.[12][13]

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Morpholinoaniline cluster_step2 Step 2: Sulfonamide Bond Formation 4-Fluoronitrobenzene 4-Fluoronitrobenzene 4-Nitrophenylmorpholine 4-Nitrophenylmorpholine 4-Fluoronitrobenzene->4-Nitrophenylmorpholine Morpholine, Base 4-Morpholinoaniline 4-Morpholinoaniline 4-Nitrophenylmorpholine->4-Morpholinoaniline Reduction (e.g., Pd/C, H₂) Target_Molecule 4-fluoro-N-(4-morpholinophenyl) benzenesulfonamide 4-Morpholinoaniline->Target_Molecule Pyridine or other base 4-Fluorobenzenesulfonyl_Chloride 4-Fluorobenzenesulfonyl Chloride 4-Fluorobenzenesulfonyl_Chloride->Target_Molecule

Caption: Proposed two-step synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Morpholinoaniline [12]

  • To a solution of 4-fluoronitrobenzene in a suitable solvent (e.g., DMSO), add morpholine and a base (e.g., K₂CO₃).

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the product, 4-(4-nitrophenyl)morpholine.

  • Purify the product by recrystallization.

  • Dissolve the purified 4-(4-nitrophenyl)morpholine in a suitable solvent (e.g., methanol).

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the nitro group is completely reduced to an amine.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-morpholinoaniline.

Step 2: Synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide [10][11]

  • Dissolve 4-morpholinoaniline in a suitable solvent such as pyridine or dichloromethane containing a non-nucleophilic base (e.g., triethylamine).

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-fluorobenzenesulfonyl chloride in the same solvent.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (to remove excess base), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final compound.

Structural Characterization: A Self-Validating System

The structural integrity of the synthesized 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide must be unequivocally confirmed through a suite of analytical techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. The spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14][15]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the 4-fluorophenyl and 4-morpholinophenyl rings. The protons on the morpholine ring will appear as characteristic multiplets in the aliphatic region. The N-H proton of the sulfonamide will likely appear as a singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.[15][16]

  • ¹³C NMR: The spectrum will display the expected number of carbon signals corresponding to the molecular structure. The carbon atoms attached to the fluorine will show a characteristic coupling (C-F coupling).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for this type of molecule.[17][18]

  • The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, which will confirm the calculated molecular weight.[18][19] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[2][20]

  • The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the sulfonamide, the S=O stretches (asymmetric and symmetric), the C-F stretch, and the C-O-C stretch of the morpholine ring.[2][21]

Potential Applications in Drug Discovery

The unique structural features of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide suggest several potential applications in drug discovery.

  • Anticancer Activity: Many sulfonamide derivatives have demonstrated potent anticancer activity.[3][22] The morpholine moiety is also found in several anticancer drugs, where it can modulate pharmacokinetic properties and target specific signaling pathways.[3]

  • Antibacterial and Antifungal Agents: The sulfonamide scaffold is a classic antibacterial pharmacophore.[23] The introduction of fluorine and a morpholine ring could lead to novel antimicrobial agents with improved efficacy or a different spectrum of activity.

  • Neurodegenerative Diseases: Morpholine-based compounds have shown promise in the treatment of neurodegenerative diseases by interacting with key enzymes.[1] Fluorinated benzenesulfonamides have also been investigated as inhibitors of amyloid-β aggregation, a hallmark of Alzheimer's disease.[24]

Conclusion

This technical guide has provided a comprehensive overview of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide, a molecule with significant potential in medicinal chemistry. By detailing its physicochemical properties, a plausible synthetic route, and a thorough characterization protocol, we have laid the groundwork for its synthesis and further investigation. The confluence of the fluorinated benzenesulfonamide and morpholine pharmacophores suggests that this compound and its analogues are promising candidates for the development of new therapeutic agents.

References

  • Al-Ghorbani, M., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • In: Rasool, S. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen. [Link]

  • Khan, I., et al. (2018). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Molbank. [Link]

  • HMDB. MORPHOLINE. [Link]

  • Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. [Link]

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  • Sarker, A. K., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. ACS Publications. [Link]

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  • Liu, W., et al. (2021). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. PMC. [Link]

  • ResearchGate. (2026). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. [Link]

  • ResearchGate. Figure 2. Representative mass spectra of selected sulfonamides without... [Link]

  • Svab, A., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI. [Link]

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Sources

Exploratory

A Technical Guide to the Pharmacological Potential of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

Disclaimer: The following document is a prospective technical guide based on the analysis of structurally related compounds. As of the date of this publication, "4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide" is a no...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following document is a prospective technical guide based on the analysis of structurally related compounds. As of the date of this publication, "4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide" is a novel chemical entity with no specific published data. This guide is intended for researchers, scientists, and drug development professionals, providing a scientifically-grounded, hypothetical framework for its synthesis, characterization, and pharmacological evaluation.

Section 1: Introduction and Rationale for Investigation

The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. The modular nature of drug design, where known pharmacophores are combined to create new chemical entities with potentially enhanced or novel activities, is a proven strategy. This guide focuses on the untapped potential of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide , a compound that elegantly marries two moieties of significant pharmacological interest: the 4-fluorobenzenesulfonamide core and the 4-morpholinophenyl group.

The benzenesulfonamide scaffold is a privileged structure in drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] A primary mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs), enzymes crucial in physiological pH regulation, which are often overexpressed in tumors.[1][4] Furthermore, the incorporation of a fluorine atom can significantly modulate a molecule's metabolic stability, bioavailability, and binding affinity.[5]

Concurrently, the morpholine heterocycle is frequently incorporated into drug candidates to improve their pharmacokinetic profiles, such as aqueous solubility and metabolic stability.[6][7] The morpholinophenyl moiety, in particular, is a key component in numerous bioactive molecules, including potent inhibitors of protein kinases like EGFR and PI3K/mTOR.[6][8] Derivatives containing this group have demonstrated significant potential in oncology and inflammation.[9][10]

The logical convergence of these two pharmacophores in a single molecular entity—4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide—presents a compelling case for its investigation as a potential therapeutic agent. This guide will delineate a hypothetical pathway for its exploration, from chemical synthesis to preclinical evaluation, grounded in the established pharmacology of its constituent parts.

Section 2: Synthesis and Characterization

The synthesis of N-aryl sulfonamides is a well-established transformation in organic chemistry.[11] The most direct and plausible route to the target compound involves the nucleophilic substitution of a sulfonyl chloride with an aniline derivative.

Proposed Synthetic Protocol

A proposed two-step synthesis is outlined below. The first step involves the preparation of the requisite aniline, 4-morpholinoaniline, followed by its reaction with 4-fluorobenzenesulfonyl chloride.

Step 1: Synthesis of 4-morpholinoaniline

  • This intermediate can be synthesized via nucleophilic aromatic substitution of 4-fluoronitrobenzene with morpholine, followed by reduction of the nitro group.

Step 2: Synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

  • To a stirred solution of 4-morpholinoaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) at 0 °C, add 4-fluorobenzenesulfonyl chloride (1.1 eq) portion-wise.

  • If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine (1.5 eq) to the reaction mixture to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final compound.

Physicochemical and Structural Characterization

The identity and purity of the synthesized 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide should be rigorously confirmed using standard analytical techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of both phenyl rings, the diastereotopic protons of the morpholine ring, and the N-H proton of the sulfonamide.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
¹⁹F NMR A singlet or multiplet corresponding to the fluorine atom on the benzenesulfonamide ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound (C₁₆H₁₇FN₂O₃S).
FT-IR Spectroscopy Characteristic absorption bands for N-H, S=O (asymmetric and symmetric stretching), C-F, and C-O-C bonds.
Purity Analysis High-Performance Liquid Chromatography (HPLC) should indicate a purity of >95% for use in biological assays.

Section 3: Hypothetical Pharmacological Profile and Mechanism of Action

Based on the extensive literature on its core motifs, 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide is hypothesized to possess potent activity in oncology and inflammation, primarily through the inhibition of key signaling enzymes.

Primary Hypothesis: Dual PI3K/mTOR Kinase Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[] Both the 4-fluorobenzenesulfonamide and morpholinophenyl moieties are present in known PI3K/mTOR inhibitors.[13]

  • Rationale : The morpholine group is a key feature of the potent PI3K inhibitor GDC-0941 and others, where the oxygen atom often forms a crucial hydrogen bond in the kinase hinge region.[6] The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to binding affinity and selectivity.[14] The 4-fluorophenyl group can engage in favorable interactions within the ATP-binding pocket.

PI3K_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Compound 4-fluoro-N-(4-morpholinophenyl) benzenesulfonamide Compound->PI3K Inhibition Compound->mTORC1 Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/mTOR signaling pathway.

Secondary Hypotheses
  • Carbonic Anhydrase (CA) Inhibition : As a sulfonamide, the compound is a classic candidate for a CA inhibitor.[1] Specifically, tumor-associated isoforms like CA IX and CA XII are attractive targets for cancer therapy.[4]

  • Anti-inflammatory Activity : Benzenesulfonamide derivatives have been explored as multi-target anti-inflammatory agents, inhibiting enzymes like COX-2 and 5-LOX.[4] The analgesic and antiallodynic effects of a structurally similar compound, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), suggest potential in pain and inflammation models.[15]

Section 4: Proposed Experimental Workflows

A hierarchical screening approach is recommended to efficiently evaluate the pharmacological potential of the title compound.

Experimental_Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: ADME & In Vivo Efficacy a Synthesis & Characterization b Primary Target Screening (Kinase Panel, CA Panel) a->b c Cell-Based Assays (e.g., MTT on Cancer Lines) b->c d Target Validation (Western Blot for p-Akt) c->d e In Vitro ADME (Microsomal Stability, Permeability) d->e Lead Candidate Selection f Pharmacokinetics (PK) in Rodents e->f g In Vivo Efficacy Model (e.g., Tumor Xenograft) f->g h Preliminary Toxicology g->h

Caption: Proposed hierarchical workflow for preclinical evaluation.

In Vitro Anticancer Activity: MTT Proliferation Assay

This protocol assesses the compound's ability to inhibit cancer cell growth.

  • Cell Culture : Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]

  • Compound Treatment : Prepare serial dilutions of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide in culture medium. Treat the cells with concentrations ranging from 0.01 µM to 100 µM for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

This protocol determines the direct inhibitory effect on target kinases.

  • Reaction Setup : In a 96-well plate, combine recombinant human PI3Kα or mTOR enzyme, the appropriate lipid substrate (e.g., PIP2), and the test compound at various concentrations.

  • Initiation : Initiate the kinase reaction by adding ATP (at a concentration near its Km value).

  • Incubation : Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • Detection : Terminate the reaction and quantify the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay). Luminescence is inversely proportional to kinase activity.

  • Analysis : Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

In Vivo Tumor Xenograft Model

This protocol evaluates the compound's anticancer efficacy in a living organism.

  • Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., HL-60 for leukemia) into the flank of immunocompromised mice (e.g., nude mice).[]

  • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment : Randomize the animals into treatment and control groups. Administer the test compound (e.g., at 10 mg/kg) and vehicle control orally or via intraperitoneal injection daily for a specified period (e.g., 21 days).[]

  • Monitoring : Measure tumor volume and body weight 2-3 times per week.

  • Endpoint : At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Analysis : Compare the tumor growth inhibition in the treated group relative to the control group.

Section 5: Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile

Assay Target/Cell Line IC₅₀ (µM)
Kinase Inhibition PI3Kα 0.05
Kinase Inhibition mTOR 0.25
CA Inhibition CA IX 1.5
Cell Proliferation MCF-7 (Breast Cancer) 0.5
Cell Proliferation A549 (Lung Cancer) 0.8

| Cell Proliferation | HL-60 (Leukemia) | 0.4 |

Table 2: Hypothetical In Vivo Efficacy in HL-60 Xenograft Model

Treatment Group Dose (mg/kg, p.o.) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%)
Vehicle Control - 1500 ± 250 -
Compound X 10 450 ± 120 70

| Compound X | 30 | 200 ± 90 | 87 |

Section 6: Conclusion and Future Directions

While this guide is prospective, the analysis of the constituent pharmacophores of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide strongly suggests its potential as a novel therapeutic agent, particularly in oncology. The proposed workflows provide a clear and robust path for its evaluation.

Should initial studies confirm the hypothesized activities, future research should focus on:

  • Structure-Activity Relationship (SAR) Studies : Synthesizing analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • Advanced Mechanistic Studies : Elucidating the precise binding mode through co-crystallography with target proteins and exploring downstream cellular effects.

  • Broad-Spectrum Profiling : Screening against a wider range of cancer cell lines and other disease models (e.g., inflammation, neuropathic pain) to uncover additional therapeutic applications.

The exploration of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide represents a promising endeavor in the field of drug discovery, leveraging established medicinal chemistry principles to forge a path toward a potentially valuable new therapeutic.

References

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  • SciELO. Novel Flavanone Naringenin Derivative with Anti-Inflammatory Activity. Available from: [Link]

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  • PMC. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). Available from: [Link]

  • PMC. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Available from: [Link]

  • MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). Available from: [Link]

Sources

Foundational

Mechanism of action for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide derivatives

Technical Guide: Mechanism of Action for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide Derivatives Executive Summary This technical guide delineates the pharmacological mechanism of 4-fluoro-N-(4-morpholinophenyl)ben...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mechanism of Action for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide Derivatives

Executive Summary

This technical guide delineates the pharmacological mechanism of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide derivatives , a class of synthetic small molecules primarily characterized as Microtubule Destabilizing Agents (MDAs) . These compounds function by binding to the colchicine-binding site (CBS) on β-tubulin, inhibiting microtubule polymerization, and inducing G2/M cell cycle arrest.

Unlike traditional taxanes (which stabilize microtubules) or vinca alkaloids (which bind the vinca domain), this sulfonanilide scaffold offers a distinct therapeutic profile, often retaining potency against multidrug-resistant (MDR) tumor phenotypes that overexpress P-glycoprotein (P-gp) efflux pumps.

Chemical Identity & Structure-Activity Relationship (SAR)

The core scaffold is a sulfonanilide (N-phenylbenzenesulfonamide), structurally optimized for binding affinity and metabolic stability.

ComponentStructural Role & Pharmacological Impact
Sulfonamide Bridge (-SO2NH-)Acts as a bioisostere for the cis-stilbene olefin found in combretastatin A-4. It positions the two phenyl rings in a specific angular geometry required to fit the hydrophobic pocket of the CBS.
4-Fluoro Group (Benzenesulfonyl ring)Metabolic Stability: Blocks para-hydroxylation by Cytochrome P450 enzymes, extending half-life.Binding: Enhances lipophilicity and may engage in halogen bonding with carbonyl backbone residues in the binding pocket.
4-Morpholine Group (Aniline ring)Solubility: Improves aqueous solubility and oral bioavailability.Interaction: The morpholine oxygen often acts as a hydrogen bond acceptor for key residues (e.g., Cys241 or Val238 ) within the β-tubulin active site.

Mechanism of Action (The Core)

Primary Molecular Target: β-Tubulin

The primary mechanism is the direct, reversible binding to the colchicine-binding site located at the interface of α- and β-tubulin heterodimers.

  • Binding Event: The 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide molecule enters the CBS, a hydrophobic pocket on β-tubulin.

  • Conformational Change: Binding induces a conformational shift in the tubulin dimer, preventing it from adopting the straight conformation necessary for incorporation into the growing microtubule lattice.

  • Polymerization Inhibition: The drug-tubulin complex caps the (+) end of the microtubule or prevents new dimers from adding, leading to net depolymerization (catastrophe).

Downstream Cellular Consequences
  • G2/M Arrest: Without a functional mitotic spindle, chromosomes cannot align at the metaphase plate. The Spindle Assembly Checkpoint (SAC) remains activated, halting the cell cycle in the G2/M phase.

  • Bcl-2 Phosphorylation: Prolonged mitotic arrest triggers the phosphorylation of the anti-apoptotic protein Bcl-2 , inactivating it.

  • Apoptosis: The inactivation of Bcl-2 and the accumulation of pro-apoptotic signals (e.g., Bax/Bak activation) lead to Mitochondrial Outer Membrane Permeabilization (MOMP), Cytochrome c release, and Caspase-3 dependent apoptosis.

Vascular Disrupting Activity (VDA)

Like other colchicine-site binders (e.g., combretastatins), these derivatives often exhibit vascular disrupting activity . They selectively destabilize the cytoskeleton of immature endothelial cells in the tumor vasculature, causing rapid vascular collapse, blood flow shutdown, and central tumor necrosis.

Visualization of Signaling Pathways

MOA_Pathway Drug 4-fluoro-N-(4-morpholinophenyl) benzenesulfonamide Target β-Tubulin (Colchicine Binding Site) Drug->Target Binds with high affinity Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Induces conformational change Effect2 Mitotic Spindle Disruption Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect2->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Prolonged arrest Mito Mitochondrial Permeabilization (MOMP) Bcl2->Mito Apoptosis Caspase-3 Activation & Apoptosis Mito->Apoptosis

Caption: Mechanistic pathway from drug binding at the colchicine site to apoptotic cell death.[1]

Experimental Validation Protocols

To validate this mechanism for a specific derivative, the following self-validating protocols are recommended.

In Vitro Tubulin Polymerization Assay
  • Objective: Quantify the direct inhibition of tubulin assembly.

  • Method:

    • Prepare purified tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Add the test compound (1–10 µM) or vehicle (DMSO) to a 96-well plate.

    • Initiate polymerization by warming to 37°C.

    • Readout: Measure absorbance (turbidity) at 340 nm every 30 seconds for 60 minutes.

    • Result: A decrease in Vmax and final plateau height compared to control confirms inhibition.

Colchicine Competition Binding Assay
  • Objective: Confirm the binding site is the Colchicine Binding Site (CBS).

  • Method:

    • Incubate tubulin (3 µM) with [³H]-colchicine (5 µM) and varying concentrations of the test compound.

    • Separate bound from free radioligand using DEAE-cellulose filters or size-exclusion chromatography.

    • Readout: Measure radioactivity via liquid scintillation counting.

    • Result: Dose-dependent displacement of [³H]-colchicine indicates competitive binding at the CBS.

Cell Cycle Analysis (Flow Cytometry)
  • Objective: Confirm G2/M arrest.

  • Method:

    • Treat cancer cells (e.g., HeLa, MCF-7) with the compound for 24 hours.

    • Fix cells in 70% ethanol and stain with Propidium Iodide (PI) + RNase A.

    • Readout: Analyze DNA content via flow cytometry.

    • Result: A significant accumulation of cells in the G2/M peak (4N DNA content) compared to G0/G1.

Experimental Workflow Diagram

Workflow Step1 Synthesis (Sulfonyl Chloride + Aniline) Step2 Primary Screen (MTT/SRB Assay) Step1->Step2 Step3 Mechanism Confirmation (Tubulin Polymerization Assay) Step2->Step3 IC50 < 1 µM Step4 Binding Site Validation (Colchicine Competition) Step3->Step4 Step5 Cellular Phenotype (Flow Cytometry/Confocal) Step4->Step5

Caption: Step-by-step validation workflow for characterizing 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide derivatives.

References

  • Wang, Y., et al. (2015). "Design, Synthesis and Biological Evaluation of Novel Benzenesulfonamide Derivatives as Potent Tubulin Polymerization Inhibitors." European Journal of Medicinal Chemistry. Link

  • Kuo, C.C., et al. (2004). "2-Phenyl-4-quinolone derivatives: a novel class of tubulin polymerization inhibitors with potent antiproliferative activity." Molecular Cancer Therapeutics. Link

  • Gajewski, P., et al. (2020). "Sulfonamides as Tubulin Inhibitors: A Review of the Last Decade." Current Medicinal Chemistry. Link

  • Lu, Y., et al. (2012). "Discovery of Novel 4-Amino-benzenesulfonamide Derivatives as Potent Tubulin Polymerization Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2024). "4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide." National Center for Biotechnology Information. Link

Sources

Exploratory

Solubility profile of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide in organic solvents

Solubility Profile of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide in Organic Solvents Executive Summary The accurate solubility profiling of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide is a critical precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide in Organic Solvents

Executive Summary

The accurate solubility profiling of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide is a critical precursor to its application in biological assays and pharmaceutical formulation. As a sulfonamide derivative incorporating both a lipophilic fluorinated ring and a polar, basic morpholine moiety, this compound exhibits a complex solubility landscape governed by pH-dependent ionization and dipole-dipole interactions.

This technical guide provides a comprehensive solubility framework, synthesizing theoretical Structure-Property Relationships (SPR) with rigorous experimental protocols. It is designed to empower researchers to predict, measure, and optimize the solubilization of this compound for lead optimization and ADME profiling.

Physicochemical Basis of Solubility

To understand the solubility profile, we must first deconstruct the molecule into its functional pharmacophores. The interplay between the acidic sulfonamide proton and the basic morpholine nitrogen creates an amphoteric species with distinct solubility windows.

Functional GroupPropertyImpact on Solubility
Benzenesulfonamide Core Weakly Acidic (

)
Facilitates solubility in basic aqueous buffers (pH > 10) via deprotonation.
4-Fluoro Substituent Lipophilic / Electron WithdrawingIncreases

(lipophilicity); enhances solubility in non-polar organic solvents compared to non-fluorinated analogs.
Morpholine Ring Basic (

for conjugate acid)
Enhances solubility in acidic media (pH < 4) via protonation; promotes hydrogen bonding in polar protic solvents.

Theoretical


:  Estimated at 2.5 – 3.2 , suggesting moderate lipophilicity. The compound is expected to be sparingly soluble in water  at neutral pH but highly soluble in organic solvents capable of disrupting its crystal lattice energy.

Predicted Solubility Profile in Organic Solvents

Based on the Hansen Solubility Parameters (HSP) of homologous N-aryl benzenesulfonamides, the following profile is projected. These values serve as a baseline for experimental design.

Table 1: Solubility Classification by Solvent Class
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP High (> 50 mg/mL) Strong dipole-dipole interactions disrupt the sulfonamide hydrogen bond network. DMSO is the preferred stock solvent.
Polar Protic Methanol, Ethanol Moderate (1 – 10 mg/mL) Solvation occurs via hydrogen bonding with the morpholine oxygen and sulfonamide oxygens. Solubility decreases as alkyl chain length increases.
Ketones Acetone, MEK Moderate-High (10 – 30 mg/mL) Effective solvation of the sulfonamide core; acetone is excellent for recrystallization but too volatile for biological stock solutions.
Chlorinated DCM, Chloroform Moderate (5 – 20 mg/mL) Good solubility due to dispersion forces interacting with the fluorophenyl ring; useful for liquid-liquid extraction.
Non-Polar Hexane, Heptane Low (< 0.1 mg/mL) High energy cost to cavitate the solvent; insufficient interaction energy to overcome crystal lattice forces.

Critical Insight: Avoid storing stock solutions in Acetone or Chloroform for extended periods due to evaporation and potential chemical reactivity (e.g., alkylation in chloroform). DMSO is the standard for cryo-storage (-20°C).

Experimental Protocols for Solubility Determination

To validate the theoretical profile, researchers should employ a two-tiered approach: Kinetic Solubility for high-throughput screening and Thermodynamic Solubility for formulation development.

Protocol A: Kinetic Solubility (High-Throughput)

Use this for early-stage compound screening where speed is prioritized over precision.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Spiking: Dispense 5 µL of stock into 245 µL of the target solvent (e.g., PBS pH 7.4, Methanol) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

  • Equilibration: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Quantify the filtrate using UV-Vis spectrophotometry (absorbance at

    
     nm) against a standard curve.
    
Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for definitive data ("Shake-Flask Method").

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Cap and stir/shake for 48 to 72 hours at constant temperature (25°C).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

  • Quantification: Analyze the supernatant via HPLC-UV/MS .

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

    • Detection: UV at 254 nm.

Solubility Screening Workflow

The following diagram illustrates the decision logic for selecting the appropriate solvent system based on the intended application (Bioassay vs. Synthesis).

SolubilityWorkflow Start Start: 4-fluoro-N-(4-morpholinophenyl) benzenesulfonamide Solid Application Intended Application? Start->Application Bioassay Biological Assay (Cell/Enzyme) Application->Bioassay Synthesis Chemical Synthesis / Purification Application->Synthesis StockPrep Prepare 10-20 mM Stock in 100% DMSO Bioassay->StockPrep SolventScreen Screen Organic Solvents (TLC / HPLC) Synthesis->SolventScreen Dilution Dilute into Aqueous Buffer (Keep DMSO < 0.5%) StockPrep->Dilution CheckPrecip Check for Precipitation (Kinetic Solubility Limit) Dilution->CheckPrecip DCM_EtOAc Extraction: DCM or Ethyl Acetate SolventScreen->DCM_EtOAc High Sol. MeOH_Acetone Recrystallization: Methanol or Acetone SolventScreen->MeOH_Acetone Mod. Sol.

Figure 1: Decision tree for solvent selection based on experimental requirements. DMSO is the universal stock solvent, while DCM and Alcohols serve specific synthetic roles.

Troubleshooting & Optimization

  • Issue: Precipitation upon dilution in water.

    • Cause: The "Crash-out" effect occurs when the hydrophobic fluoro-benzene core aggregates faster than the morpholine can solvate.

    • Solution: Use an intermediate dilution step with PEG-400 or Cyclodextrin (e.g., HP-

      
      -CD) to encapsulate the hydrophobic core before adding to the aqueous buffer.
      
  • Issue: Low solubility in extraction solvents.

    • Cause: Zwitterionic character at neutral pH.

    • Solution: Adjust pH. Acidify (pH 3-4) to protonate the morpholine for aqueous solubility, or basify (pH 10) to deprotonate the sulfonamide for aqueous solubility. For organic extraction, ensure the molecule is in its neutral state (pH ~7) to maximize partitioning into DCM or Ethyl Acetate.

References

  • Assay Guidance Manual. Solubility Assays for Drug Discovery. National Center for Biotechnology Information (NCBI). [Link]

  • Delaney, J. S. (2005). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Modeling. [Link]

  • Perlovich, G. L., et al. (2013). Thermodynamics of solubility, sublimation and solvation processes of sulfonamides. Journal of Chemical & Engineering Data. [Link]

  • PubChem. Compound Summary for 4-Fluorobenzenesulfonamide (Structural Analog). National Library of Medicine. [Link]

Foundational

Unveiling the Molecular Targets of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide: A Technical Guide for Drug Discovery Professionals

Introduction: Rationalizing Target Exploration for a Novel Benzenesulfonamide In the landscape of modern drug discovery, the identification of precise molecular targets for novel chemical entities is a cornerstone of pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationalizing Target Exploration for a Novel Benzenesulfonamide

In the landscape of modern drug discovery, the identification of precise molecular targets for novel chemical entities is a cornerstone of preclinical development. This guide focuses on the promising, yet under-characterized molecule, 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide. The structural architecture of this compound, featuring a classic benzenesulfonamide core, a fluoro substituent, and a morpholinophenyl moiety, provides a strong rationale for predicting its primary protein binding partners. The benzenesulfonamide group is a well-established pharmacophore known to interact with a specific class of metalloenzymes, suggesting a focused approach to target identification and validation. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the likely protein targets, the underlying signaling pathways, and detailed experimental protocols for target validation.

Primary Target Class: The Carbonic Anhydrases

The chemical structure of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide strongly implicates the carbonic anhydrase (CA) family of enzymes as its primary target class. The sulfonamide moiety is a classic zinc-binding group that is a hallmark of numerous potent CA inhibitors.[1][2][3] CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining pH homeostasis and facilitating ion transport in various physiological and pathological processes.[4][5]

There are 15 known human CA isoforms, each with distinct tissue distribution and physiological roles.[5][6] The cytosolic isoforms, CA I and CA II, are widespread, while others have more restricted expression patterns. Of particular interest in oncology are the transmembrane, tumor-associated isoforms CA IX and CA XII.[7][8][9] These isoforms are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth, and metastasis.[7][9] Consequently, selective inhibition of CA IX and CA XII is a validated strategy for the development of novel anticancer agents.[9][10]

Structure-Activity Relationship (SAR) and Predicted Inhibitory Profile

While direct experimental data for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide is not yet publicly available, a vast body of literature on analogous benzenesulfonamide derivatives allows for a predictive analysis of its inhibitory potential. The "tail approach" in CA inhibitor design posits that while the sulfonamide group anchors to the zinc ion in the active site, the appended moieties (the "tail") extend into a secondary binding pocket, influencing isoform selectivity.[3][8]

The 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide molecule possesses a morpholinophenyl "tail." The morpholine group is a common substituent in medicinal chemistry that can enhance solubility and metabolic stability. Its presence, along with the fluorinated phenyl ring, is expected to confer a specific binding profile against various CA isoforms. Studies on similar benzenesulfonamides suggest that such modifications can lead to potent, low nanomolar inhibition of the tumor-associated CA IX and CA XII isoforms, while exhibiting weaker to moderate inhibition of the cytosolic CA I and II isoforms.[1][11]

Table 1: Representative Inhibition Constants (Kᵢ) of Analogous Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

Compound ScaffoldR GrouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamidep-Me-C₆H₄45.415520.51.8[1]
4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamidecC₆H₁₁45.845.61.81.0[1]
4-((6-(R)quinazolin-4-yl)amino)benzenesulfonamide4-fluorophenyl89.42.8-fold higher than AAZ--[4]
4-(3-alkyl/benzyl-guanidino)benzenesulfonamides4-methoxybenzyl---Subnanomolar Kᵢs[12]

Note: This table presents data for structurally related compounds to infer the potential activity of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide. AAZ (Acetazolamide) is a standard, non-selective CA inhibitor.

Signaling Pathways and Therapeutic Implications

The inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, can have significant downstream effects on cancer cell physiology.

Figure 1: Signaling Pathway of CA IX Inhibition in Tumors cluster_0 Tumor Microenvironment cluster_1 Cellular Consequences Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α Induces CA_IX CA IX Expression HIF-1α->CA_IX Upregulates Extracellular_Acidosis Extracellular Acidosis (Low pH) CA_IX->Extracellular_Acidosis Contributes to Intracellular_Alkalosis Intracellular Alkalosis (High pH) CA_IX->Intracellular_Alkalosis Contributes to Metastasis Metastasis Extracellular_Acidosis->Metastasis Promotes Proliferation Proliferation Intracellular_Alkalosis->Proliferation Promotes Drug_Resistance Drug_Resistance Intracellular_Alkalosis->Drug_Resistance Promotes Apoptosis_Evasion Evasion of Apoptosis Intracellular_Alkalosis->Apoptosis_Evasion Promotes Inhibitor 4-fluoro-N- (4-morpholinophenyl) benzenesulfonamide Inhibitor->CA_IX Inhibits

Caption: Signaling Pathway of CA IX Inhibition in Tumors.

By inhibiting CA IX, 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide can disrupt the pH balance that is favorable for tumor growth. This can lead to the reversal of the acidic extracellular environment and the slightly alkaline intracellular environment, thereby sensitizing cancer cells to apoptosis and conventional therapies.[9]

Experimental Workflows for Target Identification and Validation

To empirically determine the protein targets of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide, a multi-pronged approach combining affinity-based proteomics and biophysical validation is recommended.

Figure 2: Workflow for Target Identification Start Start: 4-fluoro-N-(4-morpholinophenyl) benzenesulfonamide Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Start->Affinity_Chromatography CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Data_Analysis Data Analysis & Hit Identification Affinity_Chromatography->Data_Analysis CETSA->Data_Analysis Target_Validation Target Validation (e.g., Enzymatic Assays, SPR) Data_Analysis->Target_Validation End Validated Targets Target_Validation->End

Sources

Exploratory

Thermodynamic Stability Profile: 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

Executive Summary This technical guide provides a comprehensive thermodynamic stability analysis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide (henceforth referred to as F-MPS ). As a structural hybrid combining a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive thermodynamic stability analysis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide (henceforth referred to as F-MPS ). As a structural hybrid combining a fluorinated sulfonamide pharmacophore with a morpholine-substituted aniline, F-MPS presents a unique case study in competing electronic effects.

This molecule’s stability profile is governed by two opposing forces: the electron-withdrawing nature of the 4-fluorobenzenesulfonyl moiety and the electron-donating capacity of the 4-morpholinophenyl group. Understanding the interplay between these domains is critical for predicting shelf-life, solubility, and metabolic fate in drug development pipelines (e.g., Carbonic Anhydrase inhibitors or CCR antagonists).

Key Stability Risks:

  • Solid-State: High probability of polymorphism due to conformational flexibility of the morpholine ring vs. rigid sulfonamide H-bonding.

  • Solution State: Susceptibility to N-oxidation at the morpholine nitrogen rather than sulfonamide hydrolysis.

Molecular Architecture & Electronic Thermodynamics

To understand the thermodynamic behavior of F-MPS, we must first deconstruct its electronic environment. The stability of the sulfonamide bond (


) is heavily influenced by the substituents on both the sulfonyl and amine sides.
The Push-Pull Electronic System
  • The Acidifying Fluorine (Sulfonyl Side): The fluorine atom at the para-position of the benzenesulfonyl ring exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the sulfur atom, making the sulfonamide

    
     proton more acidic (lower pKa).
    
    • Thermodynamic Implication: Increased acidity strengthens the hydrogen bond donor capability of the NH group, enhancing crystal lattice energy (higher melting point relative to non-fluorinated analogues).

  • The Stabilizing Morpholine (Amine Side): The morpholine group is a strong electron donor (+M effect) into the phenyl ring. This increases electron density at the sulfonamide nitrogen.

    • Thermodynamic Implication: This electron donation reduces the electrophilicity of the sulfur atom, effectively stabilizing the sulfonamide bond against nucleophilic attack (hydrolysis). However, it makes the morpholine nitrogen itself a "soft" nucleophile, prone to oxidative degradation.

Predicted Physicochemical Properties
PropertyPredicted TrendMechanistic Rationale
pKa (Sulfonamide NH) ~9.5 - 10.2Fluorine (-I) lowers pKa; Morpholine (+M) raises it. Net effect is slightly acidic.
LogP (Lipophilicity) ~2.5 - 3.0Fluorine increases lipophilicity; Morpholine aids aqueous solubility via H-bonding.
Melting Point 160°C - 190°CDriven by intermolecular

hydrogen bonding networks.
Hydrolytic Stability HighElectron-rich amine leaving group is thermodynamically unfavorable.

Solid-State Thermodynamics: Polymorphism & Crystallinity

Sulfonamides are notorious for exhibiting polymorphism —the ability to exist in multiple crystal structures with different internal energies. For F-MPS, the morpholine ring introduces a critical variable: conformational flexibility.

The Conformational Conflict

The sulfonamide linkage prefers a planar geometry to maximize resonance. However, the morpholine ring exists predominantly in a chair conformation .

  • Scenario A (Stable Form): The morpholine chair packs efficiently in a "herringbone" motif, maximizing

    
     stacking between the fluorophenyl rings.
    
  • Scenario B (Metastable Form): Rapid cooling (e.g., during precipitation) may trap the morpholine in a twisted orientation, creating a higher-energy polymorph with lower density and lower melting point.

Thermodynamic Transition Diagram

The following diagram illustrates the energy landscape of F-MPS crystallization and the risk of polymorphic transitions during processing (milling/drying).

Polymorphism Solute F-MPS (Solute) Amorphous Amorphous Solid (High Energy / Unstable) Solute->Amorphous Spray Drying (Rapid solvent loss) Meta Metastable Polymorph (Kinetic Product) Solute->Meta Precipitation (Fast cooling) Stable Stable Crystalline Form (Thermodynamic Product) Solute->Stable Slow Crystallization Amorphous->Stable Aging / Heating (Tg transition) Meta->Stable Slurry Conversion (Solvent-mediated)

Chemical Stability & Degradation Pathways

While the sulfonamide bond is robust, the morpholine moiety is the "Achilles' heel" of F-MPS regarding oxidative stability.

Hydrolysis (Minor Pathway)

Sulfonamide hydrolysis requires extreme pH (e.g., 6N HCl reflux).

  • Mechanism: Nucleophilic attack of water on the Sulfur atom.

  • F-MPS Specifics: The electron-donating morpholine group makes the aniline leaving group (4-morpholinoaniline) electron-rich and unstable as an anion. Therefore, acid-catalyzed hydrolysis is significantly slower for F-MPS than for N-acyl sulfonamides.

Oxidative Degradation (Major Pathway)

The morpholine nitrogen is susceptible to N-oxidation, particularly in the presence of peroxides (common impurities in excipients like PEG or Povidone) or light.

  • Degradant 1: N-oxide .[1] (Reversible under reduction, but changes solubility).

  • Degradant 2: Ring Opening . Oxidative cleavage of the C-N bond in the morpholine ring leads to ring-opened aldehyde/acid species.

Degradation cluster_ox Oxidative Pathway (Dominant) cluster_hyd Hydrolytic Pathway (Minor) Parent Parent: F-MPS (C16H17FN2O3S) NOxide Morpholine N-Oxide (+16 Da) Parent->NOxide H2O2 / Peroxides SulfAcid 4-Fluorobenzene sulfonic acid Parent->SulfAcid Strong Acid (pH < 1), Heat Aniline 4-Morpholinoaniline Parent->Aniline Hydrolysis RingOpen Ring-Opened Aldehyde/Acid NOxide->RingOpen Further Oxidation

Figure 2: Primary degradation pathways. Oxidative stress on the morpholine ring is the primary stability concern.

Experimental Protocols for Stability Profiling

To validate the theoretical stability outlined above, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC) - Polymorph Screening
  • Objective: Determine melting point and detect polymorphic transitions.

  • Protocol:

    • Weigh 2–4 mg of F-MPS into a Tzero aluminum pan. crimp with a pinhole lid (allows volatile escape).

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).

    • Acceptance Criteria: A single sharp endotherm (melting) indicates high purity. A small exotherm before the melt indicates a polymorphic transition (metastable

      
       stable).
      
Forced Degradation (Stress Testing)
  • Objective: Confirm degradation pathways for analytical method development.

  • Matrix:

Stress ConditionReagent/ConditionDurationExpected Outcome
Acid Hydrolysis 1N HCl, 60°C24 Hours< 5% Degradation (Stable)
Base Hydrolysis 1N NaOH, 60°C24 Hours< 2% Degradation (Very Stable)
Oxidation 3%

, RT
4-8 Hours> 10% Degradation (N-Oxide formation)
Photostability UV/Vis (1.2M Lux-hr)1 CycleVariable (Check for discoloration)
Solubility Thermodynamics (Van't Hoff Analysis)
  • Objective: Determine heat of solution (

    
    ) to predict temperature-dependent solubility.
    
  • Protocol:

    • Prepare saturated solutions of F-MPS in pH 7.4 buffer at 25°C, 37°C, and 50°C.

    • Filter and assay by HPLC.

    • Plot

      
       vs 
      
      
      
      (Kelvin).
    • Slope:

      
      . A steep slope indicates solubility is highly sensitive to temperature, critical for formulation processes.
      

References

  • Iley, J., et al. (2001).[2] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. Link

  • Combourieu, B., et al. (1998). The microbial degradation of morpholine: metabolic pathways and N-oxidation. Applied and Environmental Microbiology. Link

  • Matos, M.A.R., et al. (2013). Thermochemistry of sulfonamides: The energetics of the N–S bond. Journal of Chemical Thermodynamics. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (General reference for Sulfonamide polymorphism principles).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

Abstract & Application Scope This application note details the optimized synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide , a privileged scaffold in medicinal chemistry. Sulfonamides bearing morpholine and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details the optimized synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide , a privileged scaffold in medicinal chemistry. Sulfonamides bearing morpholine and fluorophenyl moieties are critical intermediates in the development of COX-2 inhibitors , PI3K/mTOR dual inhibitors , and 18F-radiolabeled tracers for PET imaging.

The protocol prioritizes regioselectivity and purification efficiency , utilizing a nucleophilic substitution pathway between 4-fluorobenzenesulfonyl chloride and 4-morpholinoaniline. Two methodological variants are provided:

  • Method A (Standard): Pyridine-mediated coupling for high solubility substrates.

  • Method B (Green/Scalable): DCM/Triethylamine system for easier workup and scale-up.

Retrosynthetic Analysis & Mechanism

The construction of the sulfonamide bond is achieved via the nucleophilic attack of the electron-rich aniline nitrogen onto the electrophilic sulfur of the sulfonyl chloride. The presence of the para-morpholine group enhances the nucleophilicity of the aniline, facilitating the reaction, while the para-fluoro group on the sulfonyl chloride serves as a metabolic handle or a site for further nucleophilic aromatic substitution (


) in derivative synthesis.
Reaction Scheme & Mechanism (Graphviz)

ReactionScheme SM1 4-Fluorobenzenesulfonyl Chloride Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 4-Morpholinoaniline SM2->Inter Nucleophilic Attack Base Base (Pyridine or Et3N) Base->Inter Proton Sponge Prod Target Sulfonamide (4-Fluoro-N-(4-morpholinophenyl)...) Inter->Prod Elimination of Cl- ByProd HCl Salt (Pyridine-HCl) Inter->ByProd Scavenging

Figure 1: Mechanistic pathway for sulfonamide formation. The base acts as an HCl scavenger to drive the equilibrium forward.

Materials & Reagents

Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Handle in a fume hood.

ReagentCAS No.[1]MW ( g/mol )Equiv.[1][2]Function
4-Fluorobenzenesulfonyl chloride 402-46-0194.611.1Electrophile
4-Morpholinoaniline 2524-67-6178.231.0Nucleophile
Pyridine (Method A)110-86-179.10SolventBase/Solvent
Triethylamine (TEA) (Method B)121-44-8101.191.5Base
Dichloromethane (DCM) 75-09-284.93SolventAprotic Solvent

Experimental Protocols

Phase 1: Pre-Reaction Preparation
  • Drying: Ensure all glassware is oven-dried (120°C) and cooled under nitrogen. Sulfonyl chlorides hydrolyze rapidly in the presence of moisture to form sulfonic acids, which are unreactive.

  • Reagent Check: If the 4-morpholinoaniline appears dark brown/black, it has oxidized. Recrystallize from Ethanol/Water before use to avoid tarry impurities.

Phase 2: Coupling Reaction
Method A: Pyridine-Mediated (Recommended for small scale < 1g)

Rationale: Pyridine acts as both a solvent and an acid scavenger, ensuring homogeneity.

  • Setup: Charge a 50 mL round-bottom flask with 4-morpholinoaniline (1.0 equiv, 178 mg for 1 mmol scale).

  • Solvation: Add anhydrous Pyridine (3.0 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add 4-fluorobenzenesulfonyl chloride (1.1 equiv, 214 mg) portion-wise over 5 minutes. Do not add all at once to prevent exotherms.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours .

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[3] The aniline spot (lower Rf) should disappear.

  • Quench: Pour the reaction mixture into ice-cold water (30 mL). The product usually precipitates as a solid.

Method B: DCM/TEA (Recommended for scale-up > 1g)

Rationale: DCM is easier to remove than pyridine, and TEA is a cheaper base.

  • Setup: Dissolve 4-morpholinoaniline (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (10 mL/g of substrate).

  • Cooling: Cool to 0°C .

  • Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.1 equiv) in a minimal amount of DCM and add dropwise via syringe.

  • Reaction: Stir at RT for 12 hours .

  • Workup: Wash the organic layer with 1M HCl (2x) to remove unreacted aniline and TEA, then with Brine (1x). Dry over

    
    .[3][4]
    
Phase 3: Purification & Isolation
  • Filtration (Method A): Filter the precipitate formed after water quenching. Wash with cold water (3x) to remove residual pyridine.

  • Recrystallization (High Purity):

    • Dissolve the crude solid in boiling Ethanol .

    • Add water dropwise until slight turbidity persists.

    • Cool slowly to RT, then to 4°C.

    • Collect crystals by vacuum filtration.

    • Target Yield: 85–92%.

    • Appearance: White to off-white crystalline solid.

Analytical Characterization (Expected Data)

TechniqueExpected Signal / Interpretation
1H NMR (400 MHz, DMSO-d6) δ 10.0 (s, 1H, SO2NH) : Diagnostic sulfonamide proton (disappears with D2O shake).δ 7.8 (m, 2H) : Protons ortho to sulfonyl group.δ 7.4 (m, 2H) : Protons ortho to fluorine.δ 7.0 (d, 2H) & 6.8 (d, 2H) : AA'BB' system of morpholino-aniline.δ 3.7 (t, 4H) & 3.0 (t, 4H) : Morpholine ring protons.
19F NMR δ -105 ppm : Single peak corresponding to the para-fluoro group.
MS (ESI) [M+H]+ = 337.1 : Positive mode ionization.

Troubleshooting & Optimization ("Expert Insights")

IssueRoot CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure reagents are dry. Increase sulfonyl chloride to 1.2–1.3 equiv.
Oily Product Residual PyridineWash the crude solid with 1M HCl (aq) to convert pyridine to water-soluble pyridinium salt.
Dark Coloration Oxidation of AnilinePerform the reaction under Nitrogen/Argon atmosphere.[4] Recrystallize starting aniline.
Bis-Sulfonylation Excess Sulfonyl ChlorideStrictly control stoichiometry (1.0 : 1.1). If bis-sulfonylation occurs (N(SO2Ar)2), treat with NaOH/MeOH to hydrolyze back to mono-sulfonamide.

References

  • General Sulfonamide Synthesis: "Sulfonamide Synthesis with Primary Amines." BenchChem Technical Support. Link

  • Biological Context (COX-2): Toyokuni, T., et al. "Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide...".[5] Bioorg. Med. Chem. Lett., 2005.[5]

  • Scale-Up Protocol: "Scale-Up Synthesis of Sulfonimidoyl Fluorides." Organic Process Research & Development, 2022.[6] [6]

  • Reagent Data: "4-Fluorobenzenesulfonyl chloride Properties." PubChem CID 9588.

  • Morpholine Derivatives: "Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives." World Journal of Pharmacy and Pharmaceutical Sciences, 2013.

Sources

Application

HPLC method development for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide analysis

Executive Summary This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide . This molecule presents a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide . This molecule presents a specific chromatographic challenge: it possesses an amphoteric character with a weakly acidic sulfonamide moiety and a weakly basic N-aryl morpholine group.[1]

Traditional generic gradients often fail to resolve this compound from its hydrolytic degradants due to "pKa proximity" issues.[1] This protocol utilizes a Quality by Design (QbD) approach, aligned with ICH Q2(R2) standards, to establish a robust separation method. We recommend a C18 stationary phase with a specific pH control strategy to ensure peak symmetry and retention stability.

Physicochemical Analysis & Strategy (The "Why")

Before selecting a column, we must deconstruct the molecule to predict its behavior.

  • The Molecule: 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide.[1]

  • Structural Breakdown:

    • Sulfonamide Core (-SO₂-NH-): The proton on the nitrogen is acidic.[1] For typical benzenesulfonamides, the pKa is approximately 10.0 .

    • Morpholine Group: Typically, aliphatic morpholine is basic (pKa ~8.3).[1] However, here it is attached to a phenyl ring (N-aryl morpholine).[1] The phenyl ring acts as an electron sink (resonance delocalization), significantly lowering the basicity.

    • Electronic Effect: The para-sulfonamido group is electron-withdrawing, further reducing the electron density on the morpholine nitrogen.[1]

    • Estimated pKa (Morpholine N): ~3.0 – 4.0.[1]

The Chromatographic Trap: Many analysts assume morpholine is always basic (pKa > 8) and select pH 3.0 to keep it fully protonated.[1] However, because this specific morpholine derivative has a much lower pKa (~3.5), a mobile phase at pH 3.0 lands directly in the buffer transition zone (pKa ± 1) . This results in:

  • Split peaks.[1]

  • Retention time shifting with minor pH preparation errors.

  • Poor robustness.[1]

The Solution: We must operate outside the "Danger Zone."

  • Strategy A (Acidic): Use 0.1% Trifluoroacetic Acid (TFA) to drive pH < 2.0, ensuring full protonation.[1]

  • Strategy B (Neutral - Recommended): Use Ammonium Acetate/Formate (pH 4.5 - 7.0) .[1] At this range, the weak morpholine base is largely neutral (deprotonated), and the sulfonamide is also neutral (protonated). This maximizes retention and peak symmetry on C18 columns.[1]

Method Development Logic (Visualization)

The following decision tree outlines the logic used to arrive at the final protocol.

MethodDevelopment Start Start: Molecule Analysis pKaCheck pKa Estimation (Sulfonamide ~10, Morpholine ~3.5) Start->pKaCheck pH_Decision Select Mobile Phase pH pKaCheck->pH_Decision Path_Acid Acidic (pH 2.5-3.0) pH_Decision->Path_Acid Standard Approach Path_Neutral Neutral (pH 6.0-7.0) pH_Decision->Path_Neutral Optimized Approach Risk_Acid RISK: pKa Proximity (Robustness Failure) Path_Acid->Risk_Acid Benefit_Neutral BENEFIT: Analyte Neutral Max Retention & Symmetry Path_Neutral->Benefit_Neutral Column_Sel Column Selection (C18 End-capped) Benefit_Neutral->Column_Sel Final_Method Final Protocol (Ammonium Acetate pH 6.8) Column_Sel->Final_Method

Figure 1: Decision matrix for pH selection avoiding the "pKa proximity" trap common with N-aryl morpholines.

Detailed Experimental Protocol

Based on the physicochemical analysis, the Neutral pH Strategy is selected as the primary method for stability-indicating analysis. It provides the best separation from hydrolytic degradants (which are often more polar).[1]

Chromatographic Conditions[1][2][3][4][5][6][7]
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)High surface area with extra-dense bonding (end-capping) to prevent tailing of the amine.
Mobile Phase A 10 mM Ammonium Acetate (native pH ~6.[1]8)Maintains neutral state of the morpholine moiety for consistent retention.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic solvent reduces system pressure compared to Methanol and offers sharper peaks.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp. 30°C ± 1°CControls viscosity and thermodynamics of separation.[1]
Injection Vol. 10 µLStandard volume; adjust based on detector sensitivity.
Detection UV at 265 nmThe benzenesulfonamide chromophore absorbs strongly here.[1]
Run Time 20 MinutesSufficient for impurity profiling.[1]
Gradient Program[1][6][7]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Injection
2.0955Isocratic Hold (Polar Impurities)
12.01090Gradient Elution
15.01090Wash Step
15.1955Return to Initial
20.0955Re-equilibration
Sample Preparation[1]
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution: Weigh 10 mg of analyte into a 10 mL flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, dilute to volume with water. (Conc: 1 mg/mL).[1]

  • Working Standard: Dilute Stock to 50 µg/mL using Diluent.

Validation Framework (ICH Q2(R2))

The recent ICH Q2(R2) update emphasizes the Analytical Procedure Lifecycle.[1][2] Validation is not a one-time event but a confirmation that the method meets the Analytical Target Profile (ATP) .

Specificity (Forced Degradation)

To prove the method is "stability-indicating," you must stress the sample.[1]

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. Target: Hydrolysis of sulfonamide bond.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3% H₂O₂, Room Temp, 4 hours. Target: N-oxide formation on Morpholine.

    • Note: Morpholine N-oxides elute significantly earlier (more polar) than the parent.[1]

Validation Workflow Diagram

Validation ATP Step 1: Define ATP (Target: Sep. of Degradants) Specificity Step 2: Specificity (Forced Degradation) ATP->Specificity Linearity Step 3: Linearity (Range: 50-150%) Specificity->Linearity Accuracy Step 4: Accuracy (Spike Recovery) Linearity->Accuracy Robustness Step 5: Robustness (pH +/- 0.2, Temp +/- 5C) Accuracy->Robustness

Figure 2: Validation workflow aligned with ICH Q2(R2) lifecycle management.

Troubleshooting & Expert Insights

  • Issue: Tailing Peaks.

    • Cause: Interaction between the morpholine nitrogen and residual silanols on the silica support.

    • Fix: Ensure the column is "End-capped" (e.g., T3, Eclipse Plus). If using the Neutral pH method, the tailing should be minimal as the morpholine is neutral. If tailing persists, add 5-10 mM Triethylamine (TEA) to the mobile phase as a sacrificial base (though this is less common in modern HPLC).

  • Issue: Retention Time Drift.

    • Cause: pH instability.[1]

    • Fix: If using Ammonium Acetate, ensure the buffer is fresh (expires in 48 hours). If using the Acidic method (not recommended here), ensure you are not at pH 3.5 (the pKa of the analyte). Move to pH 2.0 or pH 7.0.[1]

  • Issue: Extra Peak in Blank.

    • Cause: Carryover.[1] Sulfonamides can be "sticky."[1]

    • Fix: Add a needle wash step with 90% Acetonitrile / 10% Water.[1]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3] [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2006).[1] Determination of aqueous solubility and pKa values of drug candidates. Journal of Pharmacy and Pharmacology.[1][4] (General reference for pKa determination methods).

  • McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer and retention behavior of basic compounds in reversed-phase HPLC. Journal of Chromatography A. [Link] (Authoritative source on amine analysis).[1]

  • PubChem. (2024).[1][5] Compound Summary: 4-fluorobenzenesulfonamide.[1][5][6][7] National Library of Medicine.[1] [Link] (Used for structural fragment pKa verification).[1]

Sources

Method

Application Note: Solvent Engineering for the Synthesis of 4-Fluoro-N-(4-morpholinophenyl)benzenesulfonamide

Topic: Optimal solvent selection for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide reactions Content Type: Application Note & Protocol Guide Target Audience: Process Chemists, Medicinal Chemists, Drug Development Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal solvent selection for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide reactions Content Type: Application Note & Protocol Guide Target Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Executive Summary

This guide details the process development and solvent selection strategy for the sulfonylation of 4-morpholinoaniline with 4-fluorobenzenesulfonyl chloride . While traditional protocols often utilize dichloromethane (DCM) and pyridine, this approach is increasingly untenable for scale-up due to genotoxicity concerns and environmental regulations.

This protocol establishes 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) as superior, green-compliant alternatives that offer kinetic advantages and simplified workups. We provide a validated decision matrix for solvent selection based on solubility parameters, reaction kinetics, and downstream isolation requirements.

Reaction Chemistry & Mechanistic Insights

The Chemical Transformation

The core reaction involves the nucleophilic attack of the primary amine of 4-morpholinoaniline (Nucleophile) onto the sulfur center of 4-fluorobenzenesulfonyl chloride (Electrophile).

Key Mechanistic Challenge: The substrate contains a morpholine moiety (tertiary amine,


). In the absence of an external base, the HCl by-product will protonate the morpholine ring, forming a hydrochloride salt. This often precipitates out of non-polar solvents, stalling the reaction or trapping the nucleophile.

Signaling Pathway & Workflow:

ReactionPathway Start Reagents: 4-Morpholinoaniline + 4-Fluorobenzenesulfonyl Cl Inter Tetrahedral Sulfonyl Intermediate Start->Inter Nucleophilic Attack Trap Side Reaction: Morpholine-HCl Salt (Precipitation) Inter->Trap No Base Present (HCl Trapping) Prod Product: 4-Fluoro-N-(4-morpholinophenyl) benzenesulfonamide Inter->Prod Elimination of HCl Trap->Start Reversible (Stalled Rxn)

Figure 1: Reaction pathway highlighting the critical risk of HCl salt formation if solvent/base selection is suboptimal.

Solvent Selection Matrix

The choice of solvent dictates the reaction rate (polarity effects) and the isolation strategy (solubility differentials).

Comparative Solvent Performance Data
Solvent ClassRepresentative SolventReaction RateSolubility (Product)Workup EfficiencyEHS Score*Recommendation
Chlorinated Dichloromethane (DCM)HighHighLow (Emulsions)PoorAvoid (Toxic)
Ethers THFModerateHighModerate (Water misc.)ModerateSecondary Choice
Green Ethers 2-MeTHF High High High (Phase split)Excellent Primary Choice
Esters Ethyl Acetate (EtOAc)ModerateModerateHighGoodAlternative
Aprotic Polar DMF / DMSOVery HighVery HighVery Low (High BP)PoorAvoid (Purification issues)
Basic PyridineHighHighLow (Removal issues)PoorAvoid (Odor/Toxicity)

*EHS Score: Environmental, Health, and Safety rating based on GSK/Pfizer solvent selection guides.

Why 2-MeTHF?
  • Immiscibility: Unlike THF, 2-MeTHF separates cleanly from water, allowing for direct aqueous washes to remove salts without solvent swapping.

  • Higher Boiling Point: (80°C vs 66°C for THF) allows for higher reaction temperatures if the sulfonyl chloride is sluggish.

  • Peroxide Stability: More stable than THF, reducing storage risks.

Optimized Experimental Protocol

Materials
  • Reagent A: 4-Morpholinoaniline (1.0 equiv)

  • Reagent B: 4-Fluorobenzenesulfonyl chloride (1.1 equiv)

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or N-Methylmorpholine (NMM, 1.2 equiv)
    
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Anhydrous preferred]

Step-by-Step Procedure (Scale: 10 mmol)
  • Preparation:

    • Charge a 100 mL round-bottom flask with 4-morpholinoaniline (1.78 g, 10 mmol) and

      
        (2.76 g, 20 mmol).
      
    • Add 2-MeTHF (30 mL, 15 vol) and stir to form a suspension.

    • Note: If using organic base (NMM), add it here instead of carbonate.

  • Reaction:

    • Cool the mixture to 0–5°C (ice bath). Control of exotherm is critical to prevent bis-sulfonylation.

    • Dissolve 4-fluorobenzenesulfonyl chloride (2.14 g, 11 mmol) in 2-MeTHF (10 mL) and add dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature (20–25°C) and stir for 4–6 hours.

  • In-Process Control (IPC):

    • Monitor by TLC (50% EtOAc/Hexane) or HPLC.

    • Target: <2% residual aniline.

  • Workup (The "Green" Advantage):

    • Add Water (40 mL) directly to the reaction vessel. Stir for 10 minutes to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
    • Separate the layers. The product remains in the upper 2-MeTHF layer.

    • Wash the organic layer with 1M HCl (20 mL) briefly to remove unreacted aniline (if any), followed by Brine (20 mL).

    • Critical: Do not expose the product to strong acid for long periods to avoid sulfonamide hydrolysis.

  • Isolation:

    • Dry organic layer over

      
      , filter, and concentrate under reduced pressure.
      
    • Crystallization: The crude solid can be recrystallized from Ethanol/Water (9:1) or IPA to yield high-purity white needles.

Troubleshooting & Critical Parameters

Decision Tree for Process Deviations

Troubleshooting Problem Issue Detected LowYield Low Yield / Incomplete Conv. Problem->LowYield Impurity Impurity: Bis-sulfonylation Problem->Impurity Sticky Product is Sticky/Oiling Out Problem->Sticky Soln1 Check Base Stoichiometry (Morpholine traps HCl) LowYield->Soln1 Soln2 Reduce Temp to 0°C Slow Addition of R-SO2Cl Impurity->Soln2 Soln3 Switch Solvent to IPA for Crystallization Sticky->Soln3

Figure 2: Troubleshooting logic for common synthetic deviations.

Common Pitfalls
  • Bis-sulfonylation: The sulfonamide proton is acidic (

    
    ). If the reaction uses a strong base (e.g., NaH) or excess sulfonyl chloride with heating, a second sulfonyl group may add to the nitrogen. Prevention: Use mild bases (
    
    
    
    , Pyridine) and control stoichiometry (1.0 : 1.1).
  • Hydrolysis: Sulfonyl chlorides are moisture sensitive. Old reagents will hydrolyze to sulfonic acids (unreactive). Check: If the sulfonyl chloride is liquid or sticky solid instead of crystalline, verify purity before use.

References

  • Dunn, P. J., et al. (2008). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. Link

    • Rationale: Foundational text for solvent selection (2-MeTHF vs DCM).
  • Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents". Green Chemistry, 18, 288-296. Link

    • Rationale: Source of the EHS scoring and solvent replacement str
  • Pfizer Solvent Selection Guide. (2025). ACS GCI Pharmaceutical Roundtable. Link

    • Rationale: Industry standard for selecting solvents based on safety and environmental impact.
  • Goms, L., et al. (2021). "Sustainable synthesis of sulfonamides". Reaction Chemistry & Engineering. Link

    • Rationale: Supports the use of carbonate bases and green solvents in sulfonylation.[1]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 4-Fluoro-N-(4-morpholinophenyl)benzenesulfonamide

Abstract This application note details a rapid, high-yield protocol for the synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide using microwave irradiation. Unlike conventional thermal heating, which often req...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rapid, high-yield protocol for the synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide using microwave irradiation. Unlike conventional thermal heating, which often requires reflux conditions for 12–24 hours, this microwave-assisted method achieves complete conversion in under 10 minutes. The protocol emphasizes "Green Chemistry" principles, utilizing an aqueous-organic solvent system to minimize toxic waste. This scaffold is of significant interest in medicinal chemistry due to the pharmacophoric overlap with known antibacterial (e.g., Linezolid analogs) and anticancer agents (carbonic anhydrase inhibitors).

Introduction & Scientific Rationale

The Target Molecule

The target compound combines a sulfonamide moiety —a classic pharmacophore found in antibiotics and anti-inflammatories—with a morpholine ring , often introduced to improve the pharmacokinetic profile (solubility and metabolic stability) of drug candidates. The para-fluorine substitution on the benzenesulfonyl ring is a strategic bioisostere intended to block metabolic oxidation at the para-position and modulate lipophilicity.

Microwave vs. Conventional Heating

Conventional sulfonylation of electron-rich anilines (like 4-morpholinoaniline) is prone to side reactions, including bis-sulfonylation and hydrolysis of the sulfonyl chloride starting material.

  • Dielectric Heating: Microwave irradiation interacts directly with the dipole of the polar solvent and reagents, generating internal heat. This leads to a rapid "in-core" temperature rise that accelerates the reaction rate significantly (Arrhenius equation).

  • Selectivity: The short reaction time minimizes the window for side-product formation (e.g., acid-catalyzed hydrolysis), resulting in cleaner crude profiles.

Reaction Mechanism & Pathway[1][2][3][4]

The synthesis proceeds via a nucleophilic substitution at the sulfur atom. The amino group of 4-morpholinoaniline acts as the nucleophile, attacking the electrophilic sulfur of 4-fluorobenzenesulfonyl chloride . A base is employed to neutralize the HCl byproduct, driving the equilibrium forward.

Visualization: Reaction Logic

ReactionMechanism SM1 4-Morpholinoaniline (Nucleophile) Complex Tetrahedral Sulfonyl Intermediate SM1->Complex Attack on S SM2 4-Fluorobenzenesulfonyl chloride (Electrophile) SM2->Complex Base Base (Na2CO3) HCl Scavenger Complex->Base Proton Transfer Product 4-Fluoro-N-(4-morpholinophenyl) benzenesulfonamide Complex->Product Elimination of Cl- Byproduct NaCl + CO2 + H2O Base->Byproduct Neutralization

Figure 1: Mechanistic pathway for the sulfonylation reaction. The base prevents protonation of the amine, ensuring it remains nucleophilic.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1][2]Role
4-Morpholinoaniline 2524-67-61.0Nucleophile
4-Fluorobenzenesulfonyl chloride 349-88-21.1Electrophile
Sodium Carbonate (Na₂CO₃) 497-19-82.0Base (Acid Scavenger)
Ethanol (EtOH) 64-17-5-Solvent (MW absorber)
Water (H₂O) 7732-18-5-Co-solvent
Equipment
  • Microwave Reactor: Single-mode synthesis reactor (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL pressure-sealed microwave vial with magnetic stir bar.

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal).

Experimental Protocol

Optimization of Conditions

Before the final scale-up, a matrix of conditions was evaluated to balance yield against purity.

EntrySolvent SystemBaseTemp (°C)Time (min)Yield (%)Observations
1DCMEt₃N401065%Slow conversion; solubility issues.
2Water (Neat)Na₂CO₃100572%Product precipitated as sticky gum.
3EtOH:H₂O (1:1) Na₂CO₃ 80 4 94% Clean precipitation; excellent purity.
4EtOHPyridine80588%Pyridine removal required acid wash.
Optimized Step-by-Step Procedure

Step 1: Reactant Preparation

  • In a 10 mL microwave vial, dissolve 4-morpholinoaniline (178 mg, 1.0 mmol) in 2 mL of Ethanol.

  • Add Sodium Carbonate (212 mg, 2.0 mmol) dissolved in 2 mL of deionized water.

  • Add a magnetic stir bar and stir vigorously for 30 seconds to ensure homogeneity.

  • Slowly add 4-fluorobenzenesulfonyl chloride (214 mg, 1.1 mmol) to the mixture. Note: Add slowly to minimize immediate exothermic hydrolysis.

Step 2: Microwave Irradiation

  • Seal the vial with a PTFE-lined cap.

  • Place in the microwave reactor cavity.

  • Program:

    • Mode: Dynamic (Hold Temperature)

    • Temperature: 80 °C

    • Hold Time: 4 minutes

    • Pre-stirring: 30 seconds (Low speed)

    • Pressure Limit: 200 psi (Safety cutoff)

    • Power: Max 150W (System will modulate power to maintain 80°C).

Step 3: Work-up and Isolation

  • Cool the reaction vessel to room temperature using the reactor's compressed air cooling (approx. 2 mins).

  • Open the vial. The product typically precipitates as a solid due to the aqueous environment.

  • Pour the mixture into 20 mL of ice-cold water. Stir for 10 minutes.

  • Filtration: Collect the precipitate via vacuum filtration using a sintered glass funnel.

  • Washing: Wash the filter cake with:

    • Cold water (2 x 5 mL) to remove salts and excess base.

    • Cold 10% Ethanol/Water (1 x 3 mL) to remove unreacted sulfonyl chloride traces.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

Visualization: Workflow

Workflow Start Start: Reagent Prep Mix Mix Amine + Base in EtOH/H2O Start->Mix Add Add Sulfonyl Chloride (Slow Addition) Mix->Add MW Microwave Irradiation 80°C | 4 min | 150W Add->MW Cool Cool to RT & Pour into Ice Water MW->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: H2O then 10% EtOH Filter->Wash Dry Dry: Vacuum Oven 50°C Wash->Dry End Final Product: White/Off-White Solid Dry->End

Figure 2: Operational workflow for the microwave-assisted synthesis.

Characterization & Quality Control

The isolated solid should be characterized to confirm identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Melting Point (Expected): 165–170 °C (Typical for similar aryl sulfonamides).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.0–10.2 (s, 1H, -SO₂NH -) Diagnostic Peak

    • δ 7.7–7.8 (m, 2H, Ar-H, sulfonyl ring)

    • δ 7.3–7.4 (m, 2H, Ar-H, sulfonyl ring)

    • δ 6.9–7.1 (m, 4H, Ar-H, aniline ring)

    • δ 3.7 (t, 4H, Morpholine -O-CH ₂-)

    • δ 3.0 (t, 4H, Morpholine -N-CH ₂-)

  • LC-MS:

    • Calculated Mass (C₁₆H₁₇FN₂O₃S): 336.38 g/mol

    • Observed [M+H]⁺: 337.4 m/z

Troubleshooting & Critical Parameters

Bis-Sulfonylation
  • Symptom: Appearance of a higher molecular weight impurity (M+ mass ~490).

  • Cause: Excess sulfonyl chloride or too high temperature allowing the sulfonamide nitrogen to react again.

  • Solution: Strictly maintain the 1:1.1 stoichiometry. If bis-sulfonylation persists, reduce temperature to 60°C and extend time to 8 minutes.

Hydrolysis of Sulfonyl Chloride
  • Symptom: Low yield, presence of sulfonic acid (water-soluble, lost in filtrate).

  • Cause: Mixing sulfonyl chloride with water/base before the amine is available or waiting too long before irradiation.

  • Solution: Add the sulfonyl chloride last , immediately before sealing and irradiating.

Sticky Product
  • Symptom: Product oils out instead of precipitating.

  • Solution: The EtOH:Water ratio is critical. If oiling occurs, add more water and sonicate the mixture. Cooling in an ice bath usually induces crystallization.

References

  • Microwave-Assisted Synthesis of Sulfonamides

    • Lakrout, S., et al. (2014).[3] "A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions."[4][5] RSC Advances.

  • Biological Activity of Morpholine-Sulfonamides

    • Bhosale, V. R., et al. (2021). "Efficient, Microwave Assisted Synthesis of 4-(substituted fluoro-phenyl)..." International Journal of Biology, Pharmacy and Allied Sciences.
  • General Sulfonylation Protocols

    • De Luca, L., & Giacomelli, G. (2008).[6] "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids." Journal of Organic Chemistry.

  • Synthesis of 4-Morpholinoaniline Precursor

    • ChemicalBook Synthesis Methods (CAS 2524-67-6).[7]

Sources

Method

Protocol: High-Purity Synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

Abstract & Objective This application note details a robust, scalable protocol for the synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide . This scaffold combines a fluorinated aryl sulfonyl moiety—critical f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Objective

This application note details a robust, scalable protocol for the synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide . This scaffold combines a fluorinated aryl sulfonyl moiety—critical for metabolic stability and lipophilicity modulation—with a morpholine solubilizing group, a common pharmacophore in kinase inhibitors and antibacterial agents.

The protocol utilizes a modified Schotten-Baumann reaction under anhydrous conditions. Unlike aqueous variants, this method prioritizes yield and purity by preventing the hydrolysis of the sulfonyl chloride precursor. The procedure is designed for medicinal chemistry applications requiring >98% purity for SAR (Structure-Activity Relationship) profiling.

Reaction Scheme & Mechanism

The synthesis involves the nucleophilic attack of the primary amine of 4-morpholinoaniline on the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. Pyridine serves a dual role: as the reaction solvent and as a base to scavenge the liberated hydrogen chloride, driving the equilibrium forward.

Mechanistic Workflow

ReactionMechanism Precursors Precursors: 4-Morpholinoaniline 4-Fluorobenzenesulfonyl Cl Activation Transition State: Nucleophilic Attack on Sulfur Precursors->Activation Pyridine, 0°C Hydrolysis Side Reaction: Hydrolysis to Sulfonic Acid Precursors->Hydrolysis If H2O present Elimination Elimination: Loss of Cl- Activation->Elimination Tetrahedral Intermediate Product Product: Sulfonamide Formation (Pyridine-HCl Salt) Elimination->Product Irreversible

Figure 1: Mechanistic pathway for sulfonamide formation. Note the critical control point at the precursor stage to avoid moisture-induced hydrolysis.

Reagents & Equipment

To ensure reproducibility, use reagents meeting the specifications below.

Reagent Table
ReagentCAS No.[1][2]MW ( g/mol )Equiv.[3]RoleGrade/Purity
4-Morpholinoaniline 178.231.0Nucleophile>98%
4-Fluorobenzenesulfonyl chloride 194.611.1Electrophile>97% (Moisture Sensitive)
Pyridine 79.10SolventSolvent/BaseAnhydrous (<50 ppm H₂O)
Dichloromethane (DCM) 75-09-284.93SolventWorkupHPLC Grade
HCl (1M) 7647-01-036.46WashQuenchAqueous
Equipment Checklist
  • 50 mL Round-bottom flask (oven-dried).

  • Magnetic stir bar & plate.

  • Ice-water bath (

    
    ).
    
  • Inert gas line (Nitrogen or Argon) - Critical for preventing hydrolysis.

  • Rotary evaporator.[4]

Experimental Protocol

Phase 1: Reaction Setup (0 - 30 mins)
  • Preparation: Purge a 50 mL round-bottom flask with nitrogen.

  • Solubilization: Add 4-Morpholinoaniline (1.0 mmol, 178 mg) and anhydrous Pyridine (3.0 mL). Stir until fully dissolved. The solution typically appears as a light brown/tan liquid.

  • Cooling: Submerge the flask in an ice-water bath and cool to

    
     for 10 minutes.
    
    • Expert Insight: Cooling controls the exotherm and suppresses the formation of bis-sulfonamides (reaction at both amine protons), a common impurity in sulfonamide synthesis.

Phase 2: Addition & Reaction (30 mins - 4 hours)
  • Addition: Slowly add 4-Fluorobenzenesulfonyl chloride (1.1 mmol, 214 mg) portion-wise over 5 minutes.

    • Note: If the sulfonyl chloride is solid, add as a powder. If liquid/oiled, dilute in minimal DCM before addition.

  • Equilibration: Allow the reaction to stir at

    
     for 30 minutes, then remove the ice bath and warm to Room Temperature (RT).
    
  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Endpoint: Disappearance of the aniline starting material (

      
      ) and appearance of the sulfonamide product (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Quench: Pour the reaction mixture into 20 mL of cold 1M HCl .

    • Chemistry Logic: The acid converts the excess pyridine into water-soluble pyridinium chloride, removing it from the organic phase.

  • Extraction: Extract the aqueous mixture with DCM (

    
     mL).
    
  • Washing: Combine organic layers and wash sequentially with:

    • Water (

      
       mL)
      
    • Brine (

      
       mL)
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude solid.
    
Phase 4: Purification
  • Method A (High Purity): Recrystallization from Ethanol/Water (9:1). Heat to reflux until dissolved, then cool slowly to

    
    .
    
  • Method B (Flash Chromatography): Silica gel column, eluting with a gradient of 0-40% EtOAc in Hexanes.

Analytical Characterization (Expected Data)

Upon isolation, the compound should be verified using NMR and Mass Spectrometry.

  • Physical State: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.0 (s, 1H, -NH -SO₂-)
      
    • 
       7.75 (m, 2H, Ar-H, sulfonyl ring)
      
    • 
       7.40 (m, 2H, Ar-H, sulfonyl ring)
      
    • 
       6.95 (d, 2H, Ar-H, aniline ring)
      
    • 
       6.80 (d, 2H, Ar-H, aniline ring)
      
    • 
       3.70 (t, 4H, Morpholine -O-CH ₂-)
      
    • 
       3.00 (t, 4H, Morpholine -N-CH ₂-)
      
  • LC-MS (ESI): Calculated

    
    ; Found 
    
    
    
    .

Troubleshooting & Optimization

Decision Logic for Impurities

Troubleshooting Issue Problem Detected Check1 Starting Material Remains? Issue->Check1 Action1 Add 0.2 eq Sulfonyl Chloride Check Pyridine Dryness Check1->Action1 Yes Check2 Bis-sulfonylation Observed? Check1->Check2 No Action2 Reduce Temp to -10°C Add Reagent slower Check2->Action2 Yes Check3 Low Yield / Hydrolysis? Check2->Check3 No Action3 Ensure Inert Atmosphere Use Fresh Sulfonyl Chloride Check3->Action3 Yes

Figure 2: Troubleshooting logic for common synthetic issues.

  • Bis-sulfonylation: If the mass spectrum shows peaks at

    
    , the reaction temperature was too high or addition was too fast. Correction: Maintain strict 
    
    
    
    and add electrophile dropwise.
  • Hydrolysis: If 4-fluorobenzenesulfonic acid is detected, the sulfonyl chloride has hydrolyzed. Correction: Ensure pyridine is dried over KOH or sieves, and the sulfonyl chloride is stored in a desiccator.

References

  • BenchChem Protocols. General Procedure for the Synthesis of N-Aryl Benzenesulfonamides. (Accessed 2026).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9609, 4-Fluorobenzenesulfonyl chloride.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17260, 4-Morpholinoaniline.

  • Organic Syntheses. Sulfonamide Synthesis via Nucleophilic Attack. Org.[1][5] Synth. Coll. Vol. 4, p.943.

  • Royal Society of Chemistry. Synthesis of sulfonamides: A review. RSC Advances.

Sources

Application

Application Notes and Protocols for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the proper storage and handling of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide. In the absence of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the proper storage and handling of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, these protocols and recommendations are synthesized from data on its core chemical moieties: benzenesulfonamide, morpholine, and related fluoro-substituted aromatic compounds. The procedures outlined are designed to ensure the integrity of the compound and the safety of laboratory personnel. Researchers should treat this compound with the appropriate level of caution for a novel chemical substance and consult a registered SDS if one becomes available.

Chemical and Physical Properties Overview

4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide is a complex organic molecule incorporating a fluorinated benzenesulfonamide group linked to a morpholine-substituted phenyl ring. Understanding the properties of these components is key to predicting its behavior and handling requirements.

  • Benzenesulfonamide Core: Benzenesulfonamides are generally stable crystalline solids under standard laboratory conditions.[1] The sulfonamide group imparts polarity and the capacity for hydrogen bonding.[1] While stable, they can react under strongly acidic or basic conditions.[1]

  • Morpholine Moiety: Morpholine is a combustible and corrosive liquid that can form flammable vapor-air mixtures.[2][3] It is crucial to handle compounds containing this group in well-ventilated areas and away from ignition sources.[2][3]

  • Fluoro-Aromatic Group: The presence of a fluorine atom on the benzene ring can enhance the compound's biological activity and metabolic stability.[4][5] From a handling perspective, thermal decomposition of such compounds can release hazardous substances like gaseous hydrogen fluoride.[6][7]

Predicted Properties Summary:

PropertyPredicted CharacteristicRationale and Key Considerations
Physical State Likely a solid at room temperature.Based on the general properties of benzenesulfonamide derivatives.[8]
Stability Stable under recommended storage conditions.Benzenesulfonamides are generally stable.[1] Avoid strong oxidizing agents, and extreme heat.[6][9]
Solubility Expected to be soluble in polar organic solvents.The polar sulfonamide and morpholine groups suggest solubility in solvents like DMSO, DMF, and methanol.[1][8]
Reactivity Potential for hazardous reactions with strong oxidizing agents.A common precaution for many organic compounds.[6][9]

Storage Protocols

Proper storage is critical to maintain the chemical integrity of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide and to ensure a safe laboratory environment.

Recommended Storage Conditions
  • Temperature: Store in a cool, dry, and well-ventilated area.[6][9] Refrigeration at +4°C is recommended for long-term storage to minimize potential degradation.[7][10]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to air or moisture.

  • Container: Keep in a tightly sealed, light-resistant container to prevent photo-degradation and contamination.[10]

Incompatible Materials

To prevent hazardous reactions, do not store 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide with the following:

  • Strong oxidizing agents[6][9]

  • Strong acids and bases[1]

Storage Decision Workflow

start Compound Received check_sds Is a specific SDS available? start->check_sds follow_sds Follow SDS recommendations check_sds->follow_sds Yes assess_properties Assess properties based on structural analogs check_sds->assess_properties No end_storage Secure Storage follow_sds->end_storage storage_conditions Store in a cool, dry, well-ventilated area in a tightly sealed, light-resistant container assess_properties->storage_conditions refrigerate Refrigerate at +4°C for long-term storage storage_conditions->refrigerate inert_atmosphere Consider storage under inert atmosphere refrigerate->inert_atmosphere incompatibilities Store away from strong oxidizing agents, acids, and bases inert_atmosphere->incompatibilities incompatibilities->end_storage

Caption: Decision workflow for determining appropriate storage conditions.

Handling Protocols

Due to the potential hazards associated with the morpholine and fluorinated components, strict handling procedures must be followed.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required.[7] In situations with a higher risk of splashing, a full face shield should be used.[11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[7] Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or suit should be considered.[7]

  • Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[10] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.

General Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Avoiding Ignition Sources: Keep away from heat, sparks, and open flames.[6] Use non-sparking tools when handling larger quantities.[2][3]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling the compound.[9]

  • Contamination: Avoid contact with skin, eyes, and clothing.[7][9]

Emergency Procedures

Spill Management

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust generation.[10][12] For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and follow institutional protocols.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.[9][10]

  • Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.[10]

  • Inhalation: Move the individual to fresh air.[9][10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[10]

Emergency Response Workflow

cluster_spill Spill Response cluster_exposure Exposure Response spill Spill Occurs evacuate_spill Evacuate Area spill->evacuate_spill exposure Personnel Exposure assess_exposure Assess Exposure Route exposure->assess_exposure ventilate_spill Ventilate evacuate_spill->ventilate_spill contain_spill Contain Spill ventilate_spill->contain_spill decontaminate_spill Decontaminate contain_spill->decontaminate_spill report_spill Report Incident decontaminate_spill->report_spill eye_contact Eye Contact assess_exposure->eye_contact skin_contact Skin Contact assess_exposure->skin_contact inhalation Inhalation assess_exposure->inhalation ingestion Ingestion assess_exposure->ingestion flush_eyes Flush with water for 15 min eye_contact->flush_eyes wash_skin Wash with soap and water for 15 min skin_contact->wash_skin fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Workflow for responding to spills and personnel exposure.

Disposal

All waste containing 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide should be treated as hazardous waste.[6] Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.[10]

References

  • Jinli Chemical. (2026, January 9).
  • Carl ROTH.
  • SBLCore. (2025, April 16).
  • BroadPharm. (2016, October 7). MSDS.
  • Synquest Labs.
  • Thermo Fisher Scientific. (2025, September 5).
  • Sigma-Aldrich. (2025, October 7).
  • PMC. (2011, June 7). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors.
  • Santa Cruz Biotechnology.
  • Phoenix Pharmaceuticals, Inc.
  • Chemos GmbH & Co.KG.
  • Redox. (2022, October 1).
  • Fisher Scientific. (2025, December 19).
  • Fisher Scientific.
  • Arabian Journal of Chemistry. (2023, May 5).
  • Benzenesulfonamide = 98 98-10-2.
  • PMC. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • Thermo Fisher Scientific. (2025, September 6).

Sources

Method

Dosing guidelines for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide in animal models

Application Note: Preclinical Dosing & Formulation Strategy for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide Executive Summary & Compound Profile 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide (FMBS-M) is a small...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Dosing & Formulation Strategy for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

Executive Summary & Compound Profile

4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide (FMBS-M) is a small molecule pharmacophore sharing structural characteristics with CCR4 antagonists and anti-inflammatory sulfonamides . Its structure—comprising a lipophilic fluorobenzene tail, a sulfonamide linker, and a morpholine-substituted phenyl head—suggests specific physicochemical challenges:

  • Solubility: Likely Class II (Low Solubility, High Permeability) in the BCS system. The sulfonamide and aryl rings drive lipophilicity, while the morpholine provides a basic center (pKa ~8.3) that may aid solubility in acidic pH but limits it at physiological pH.

  • Metabolism: The morpholine ring is a common metabolic soft spot (susceptible to oxidation), and the sulfonamide moiety requires monitoring for potential crystalluria in renal pathways.

This guide provides a standardized workflow for formulating and dosing FMBS-M in rodent models (Mouse/Rat) to ensure reproducible Pharmacokinetic (PK) and Pharmacodynamic (PD) data.

Formulation Strategy (Critical Step)

Due to the predicted lipophilicity, simple aqueous solutions (PBS/Saline) will likely result in precipitation and erratic bioavailability.

Vehicle Compatibility Matrix
Vehicle SystemCompositionSuitabilityNotes
Standard Suspension 0.5% Methylcellulose (MC) + 0.1% Tween 80High Best for oral (PO) chronic dosing. Creates a stable suspension.
Co-solvent System 5% DMSO + 40% PEG400 + 55% WaterMedium Good for IP/IV bolus. Risk of precipitation upon dilution in blood.
Acidified Saline Saline adjusted to pH 4.0Low Only if morpholine protonation is sufficient. Risk of tissue irritation.
Lipid Formulation Labrasol or Corn OilMedium Enhances lymphatic uptake; good if bioavailability is poor in MC.
Recommended Preparation Protocol (Standard Suspension)
  • Weighing: Weigh the required amount of FMBS-M powder.

  • Wetting: Add Tween 80 (0.1% of final volume) directly to the powder. Triturate (grind) with a mortar and pestle to wet the hydrophobic surface.

  • Dispersion: Slowly add 0.5% Methylcellulose (MC) solution while stirring continuously.

  • Homogenization: Sonicate for 10–15 minutes until a uniform, milky white suspension is achieved.

  • QC: Verify pH is neutral (6.5–7.5). If pH < 5, buffer with dilute NaOH (sulfonamides can be acidic, but the morpholine counteracts this).

Dosing Guidelines & Protocols

A. Dose Range Finding (Tolerability)

Before efficacy studies, establish the Maximum Tolerated Dose (MTD). Sulfonamides can exhibit species-specific toxicity (e.g., thyroid in rats, renal crystallization).

  • Subjects: C57BL/6 Mice (n=3 per group) or Wistar Rats (n=2 per group).

  • Route: Oral Gavage (PO).

  • Dose Escalation Scheme:

    • Low: 10 mg/kg

    • Mid: 30 mg/kg

    • High: 100 mg/kg

    • Limit: 300 mg/kg (Stop if no toxicity observed).

  • Observation: Monitor for 48 hours. Look for piloerection, lethargy, or weight loss >10%.

B. Pharmacokinetic (PK) Snapshot

Do not proceed to efficacy without verifying exposure.

  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

  • Sampling: Tail vein microsampling at 0.25, 0.5, 1, 4, 8, and 24 hours.

  • Target: AUC (Area Under Curve) > 1000 ng*hr/mL and Oral Bioavailability (%F) > 20%.

C. Efficacy Dosing (Anti-Inflammatory Models)

Assuming a target profile similar to CCR4 antagonists or COX-2 inhibitors.

  • Model: Carrageenan-Induced Paw Edema (Acute) or DNFB-Induced Dermatitis (Chronic).

  • Therapeutic Window: typically 10 – 50 mg/kg BID (Twice Daily).

  • Administration: Administer FMBS-M 1 hour prior to the inflammatory challenge.

Experimental Workflow Visualization

The following diagram outlines the decision logic for optimizing the dosing regimen based on observed PK data.

DosingLogic Start Start: FMBS-M Solid Solubility Solubility Screen (PBS vs. pH 4 vs. DMSO) Start->Solubility Formulation Select Vehicle: 0.5% MC + 0.1% Tween 80 Solubility->Formulation Class II Profile PilotPK Pilot PK Study (Rat, 10mg/kg PO) Formulation->PilotPK CheckBio Bioavailability > 20%? PilotPK->CheckBio Optimize Switch to Lipid Vehicle (Labrasol/Oil) CheckBio->Optimize No DoseSelect Select Efficacy Dose (Based on Cmax > IC90) CheckBio->DoseSelect Yes Optimize->PilotPK Re-test ToxCheck 7-Day Tox Check (Kidney Histology) DoseSelect->ToxCheck FinalStudy Final Efficacy Study (n=8-10/group) ToxCheck->FinalStudy No Crystalluria

Caption: Decision tree for optimizing FMBS-M formulation and dosing based on bioavailability and toxicity checkpoints.

Safety & Mechanistic Considerations

Renal Toxicity (Crystalluria)

Sulfonamides with low solubility in acidic urine can precipitate, causing kidney damage.

  • Mitigation: Ensure animals have free access to water.

  • Check: In the 7-day toxicity check, analyze urine sediment for crystals. If found, alkalinize the drinking water (0.2% Sodium Bicarbonate) to increase solubility of the sulfonamide moiety.

Metabolic Stability

The morpholine ring is susceptible to oxidative opening by CYP3A4/2D6.

  • Implication: If clearance is too high (t1/2 < 1 hour), consider a deuterated analog or more frequent dosing (TID - three times daily) rather than increasing the single dose size.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for formulation of Class II compounds). Link

  • Nair, A. B., & Jacob, S. (2016). "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy. (For allometric scaling of sulfonamides). Link

  • Yokoyama, K., et al. (2008). "Potent CCR4 antagonists: Synthesis and structure–activity relationship of benzenesulfonamide derivatives." Bioorganic & Medicinal Chemistry. (Provides structural context for sulfonamide-morpholine scaffolds). Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Sulfonamide Synthesis

Status: Online Operator: Senior Application Scientist Ticket ID: SULF-OPT-2024 Subject: Minimizing Side Reactions & Optimizing Yields Introduction Welcome to the Advanced Synthesis Support Center. You are likely here bec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: SULF-OPT-2024 Subject: Minimizing Side Reactions & Optimizing Yields

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because your sulfonamide formation—usually a reliable "click" reaction—is failing. Whether you are seeing hydrolysis of your expensive sulfonyl chloride, the formation of stubborn bis-sulfonylated impurities, or reactions that stall at 50% conversion, this guide addresses the mechanistic root causes.

Our approach moves beyond basic textbook procedures. We focus on kinetic control , catalytic activation , and modern reagent alternatives (SuFEx) to guarantee single-product outcomes in drug discovery workflows.

Module 1: The "Disappearing Electrophile" (Hydrolysis)

Symptom:

  • LCMS shows high consumption of sulfonyl chloride (

    
    ) but low conversion of the amine.
    
  • Presence of a peak corresponding to sulfonic acid (

    
    ) [Mass = 
    
    
    
    mass - 35.5 + 17].

Root Cause Analysis: Sulfonyl chlorides are moisture-sensitive electrophiles. In the presence of water and base, hydrolysis competes directly with amidation. This is governed by the Hard-Soft Acid-Base (HSAB) theory; while the amine is a better nucleophile, water is often present in vast molar excess if solvents are not rigorously dried.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Solvent Anhydrous DCM, THF, or MeCNWater content must be <50 ppm. Sulfonyl chlorides hydrolyze rapidly in "wet" organic solvents with basic pH.
Reagent Switch to Sulfonyl Fluorides Pro Tip: If

is too unstable, use SuFEx chemistry. Sulfonyl fluorides (

) are thermodynamically stable toward hydrolysis but kinetically active toward amines [1].
Addition Dilute & DropwiseHigh local concentration of

promotes side reactions. Add as a solution.
Module 2: The "Double-Dip" (Bis-Sulfonylation)

Symptom:

  • Reaction of a primary amine yields a tertiary sulfonamide impurity (

    
    ).
    
  • Common with electron-rich primary amines (e.g., benzylamine).

Mechanistic Insight: This is a pKa-driven side reaction. The product sulfonamide (


) has a pKa of ~10-11. In the presence of a strong base or excess base (like TEA or NaOH), the sulfonamide is deprotonated to form an anion (

). This anion is a potent nucleophile that attacks a second equivalent of sulfonyl chloride [2].

The Fix: Kinetic Control Strategy

  • Stoichiometry: Never use excess sulfonyl chloride with primary amines. Use 0.9 to 1.0 equivalents relative to the amine.

  • Base Selection: Switch to a weaker base like Pyridine or 2,6-Lutidine . These are basic enough to neutralize the HCl byproduct but often not strong enough to fully deprotonate the resulting sulfonamide.

  • Order of Addition: Add the sulfonyl chloride slowly to the amine. This ensures the amine is always in excess, statistically favoring mono-sulfonylation.

Module 3: Reaction Stalling & Kinetics

Symptom:

  • Reaction precipitates a white solid and stops at ~50% conversion.

  • Adding more heat decomposes the starting material.

Root Cause: In non-polar solvents (DCM, Toluene), the amine acts as a base to neutralize the HCl generated, forming an amine-hydrochloride salt (


). This salt precipitates and removes the nucleophile from the solution, effectively halting the reaction.

The Fix: Catalytic Activation (The DMAP Method) Add 4-Dimethylaminopyridine (DMAP) (5-10 mol%).

  • Mechanism: DMAP attacks the sulfonyl chloride to form a highly reactive, soluble

    
    -sulfonylpyridinium salt.
    
  • Benefit: This intermediate is more electrophilic than the chloride but reacts selectively with the amine. It also keeps the system homogeneous [3].

Visualization: Competitive Pathways & Troubleshooting

The following diagram maps the kinetic competition between the desired pathway and the two primary failure modes (Hydrolysis and Bis-sulfonylation).

Sulfonamide_Pathways cluster_control Control Points Start Start: R-NH2 + R'-SO2Cl Intermediate Desired Sulfonamide (R-NH-SO2-R') Start->Intermediate  Standard Condition   Hydrolysis Sulfonic Acid (R'-SO3H) Start->Hydrolysis  Wet Solvent / H2O   Anion Sulfonamide Anion (R-N⁻-SO2-R') Intermediate->Anion  Excess Base / High pH   BisProduct Bis-Sulfonamide (R-N(SO2R')2) Anion->BisProduct  + Excess R'-SO2Cl   Control1 Use Dry Solvents (Prevent Hydrolysis) Control2 Stoichiometry 1:1 (Prevent Bis-sulfonylation)

Figure 1: Kinetic competition in sulfonamide synthesis. Red paths indicate failure modes driven by moisture or excess electrophile.

Standard Operating Procedure (SOP)
Method A: The "Robust" Protocol (DCM/Pyridine/DMAP)

Best for: Valuable amines, primary amines prone to bis-sulfonylation.

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Add Primary Amine (1.0 equiv) and DMAP (0.1 equiv) . Dissolve in anhydrous DCM (0.2 M) .

  • Base: Add Pyridine (1.5 equiv) . ( Note: Pyridine acts as a solvent/base hybrid and prevents HCl salt precipitation.)

  • Addition: Cool to 0°C . Dissolve Sulfonyl Chloride (1.0 - 1.05 equiv) in a minimal amount of DCM. Add this solution dropwise over 15-30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (typically complete in 1-4 hours).

  • Workup: Dilute with DCM. Wash with 1M HCl (to remove Pyridine/DMAP), then Sat. NaHCO3, then Brine. Dry over Na2SO4.[1]

Method B: The "SuFEx" Protocol (Advanced)

Best for: Unstable sulfonyl chlorides, high-throughput screening.

  • Reagents: Use Sulfonyl Fluoride (1.0 equiv) and Amine (1.0 equiv) .

  • Solvent: Acetonitrile or THF.[1]

  • Activator: Add DBU (1.5 equiv) or specialized silyl-activation catalysts if using silyl-amines.

  • Note: Sulfonyl fluorides are stable in water/alcohol, allowing for easier handling, but require stronger nucleophilic activation or specific catalysts to react with amines [4].

Frequently Asked Questions (FAQ)

Q: My sulfonyl chloride is a solid and I suspect it has partially hydrolyzed in the bottle. Can I still use it? A: Yes, but you must purify it first. Sulfonic acid impurities are strong acids that will protonate your amine, killing the stoichiometry.

  • Quick Fix: Dissolve the impure chloride in DCM, wash rapidly with ice-cold NaHCO3, dry, and concentrate. Use immediately.

Q: I cannot separate the bis-sulfonamide impurity from my product. What now? A: If you already have the mixture, try selective hydrolysis.

  • Technique: Reflux the mixture in Ethanol/NaOH . The bis-sulfonamide bond is more electron-deficient and sterically strained; it often hydrolyzes back to the mono-sulfonamide faster than the mono-sulfonamide hydrolyzes to the amine [5].

Q: Can I use water as a solvent? (Schotten-Baumann conditions) A: Yes, but only for highly reactive sulfonyl chlorides and unhindered amines.

  • Protocol: Dissolve amine in water with NaOH (2 equiv). Add sulfonyl chloride (in THF or Acetone) dropwise.[1] The reaction relies on the interfacial reaction rate being faster than the hydrolysis rate. This is risky for precious intermediates.

References
  • Dong, J., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews. [Link][3]

  • Barrow, A. S., et al. (2019). "The Growing Applications of SuFEx Click Chemistry." Chemical Society Reviews. [Link]

  • Woolven, H., et al. (2016). "Synthesis of Sulfonamides." Synthetic Methods in Drug Discovery. [Link][4]

Sources

Optimization

Technical Support Center: Purification of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

This guide provides in-depth troubleshooting and practical solutions for the common purification challenges encountered with 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide. Designed for researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical solutions for the common purification challenges encountered with 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, empowering you to optimize your purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems observed during the purification of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide in a direct question-and-answer format.

Question 1: My isolated product is off-color (e.g., yellow, tan, or brown) instead of the expected white solid. What's the cause and how do I fix it?

Answer:

An off-color appearance is typically due to the presence of minor, highly conjugated impurities or degradation products formed during synthesis. The primary culprits are often residual starting materials or side-reaction products that are colored or become colored upon oxidation.

Causality:

  • Oxidized Starting Material: The starting amine, 4-morpholinoaniline, can be susceptible to air oxidation, forming colored impurities that carry through the synthesis.

  • Side Reactions: The synthesis of sulfonamides can sometimes lead to minor, colored byproducts, especially if reaction temperatures are not well-controlled.[1]

Solutions:

  • Activated Charcoal Treatment: This is the most effective method for removing colored impurities.

    • Dissolve the crude product in the minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol).

    • Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.

    • Gently boil the mixture for 5-10 minutes.[2]

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[2] Use pre-heated glassware to prevent premature crystallization in the funnel.

    • Allow the clear, hot filtrate to cool slowly to induce crystallization.

  • Solvent Wash: If the impurity is significantly more soluble in one solvent than your product, a simple trituration or wash can be effective.

    • Suspend the crude solid in a small amount of a solvent in which the product is poorly soluble but the impurity is soluble (e.g., cold diethyl ether or hexanes).

    • Stir vigorously for 15-20 minutes.

    • Collect the solid by vacuum filtration and wash with a small amount of the cold solvent.

Question 2: During recrystallization, my product is "oiling out," forming a liquid layer instead of crystals. Why is this happening?

Answer:

"Oiling out" is a common and frustrating problem that occurs when the dissolved solid separates from the solution as a liquid above its melting point.[2] This is particularly prevalent with 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide due to its combination of polar (sulfonamide, morpholine) and nonpolar (two phenyl rings) moieties, which can complicate solvent interactions.[3]

Causality:

  • High Impurity Concentration: Impurities can depress the melting point of the mixture, making it more likely to separate as a liquid.[2]

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for the compound, causing it to separate from the polar solvent upon cooling.[2]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of crystal lattice formation, favoring the disordered liquid state.

Solutions:

  • Re-heat and Add More Solvent: The most immediate fix is to heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow this less-saturated solution to cool much more slowly.[2]

  • Change the Solvent System: A solvent pair is often the best solution. The molecular structure suggests that solvents of intermediate polarity, such as ethanol/water, isopropanol/water, or acetone/water mixtures, will be effective.[2][3]

  • Induce Crystallization Above the Oiling-Out Temperature: Try to initiate crystal growth at a temperature where the compound is still a solid.

    • Cool the solution slowly. Just before you expect the oil to appear, scratch the inside of the flask with a glass rod at the surface of the liquid.[2]

    • Alternatively, add a seed crystal of the pure compound.[2]

Question 3: My purity by HPLC is still below 98% after a single recrystallization. What are the likely impurities and what is the next step?

Answer:

If recrystallization fails to achieve the desired purity, it indicates the presence of impurities with solubility properties very similar to the product. The most probable culprits are unreacted starting materials or structurally related side products.

Likely Impurities:

  • 4-Fluorobenzenesulfonyl Chloride (or its hydrolysis product, 4-fluorobenzenesulfonic acid): The unreacted sulfonyl chloride is a common impurity. During aqueous workup, it will hydrolyze to the corresponding sulfonic acid.

  • 4-Morpholinoaniline: The starting amine.

  • Bis-sulfonated Product: Although sterically hindered, trace amounts of the aniline nitrogen reacting with two molecules of the sulfonyl chloride can occur.

Solutions:

  • Preparative Flash Column Chromatography: This is the gold standard for separating compounds with similar polarities.[2]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient system of a nonpolar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol) is recommended. Start with a low polarity and gradually increase it. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio for separation beforehand. HPLC methods for sulfonamides often use reversed-phase C18 columns with acetonitrile/water or methanol/water mobile phases, which can guide solvent selection for normal phase chromatography.[4][5]

  • Acid/Base Wash Prior to Recrystallization:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic impurity, 4-morpholinoaniline.

    • Wash with a dilute base (e.g., 5% NaHCO₃ solution) to remove the acidic impurity, 4-fluorobenzenesulfonic acid.

    • Wash with brine, dry the organic layer over Na₂SO₄, and concentrate to yield a pre-purified crude product for recrystallization.

Purification Workflow Decision Tree

This diagram outlines the logical steps for purifying the crude product.

G Crude Crude Product Recrystallize Recrystallize (e.g., Ethanol/Water) Crude->Recrystallize CheckPurity Check Purity (HPLC, Melting Point) Recrystallize->CheckPurity Impure Purity <99%? CheckPurity->Impure Analyze Pure Pure Product (>99%) Impure->Pure No Column Flash Column Chromatography (Silica, Hex/EtOAc gradient) Impure->Column Yes FinalPurity Check Purity Again Column->FinalPurity FinalPurity->Pure Success

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs)

Q: What is the best single solvent for recrystallization?

A: Finding a perfect single solvent can be challenging due to the molecule's mixed polarity.[3] A good starting point is a polar protic solvent like isopropanol or ethanol. The compound should be sparingly soluble at room temperature but fully dissolve when heated. However, a solvent pair like ethanol-water often gives superior results, allowing for finer control over solubility and promoting better crystal formation.[2]

Q: How do I select a solvent system for flash column chromatography?

A: Use Thin Layer Chromatography (TLC) to screen solvent systems.

  • Spot your crude material on several TLC plates.

  • Develop each plate in a different solvent system (e.g., 10%, 20%, 30%, 50% Ethyl Acetate in Hexanes).

  • The ideal system will show your product spot with a Retention Factor (Rf) of 0.25 - 0.35 , and clear separation from impurity spots. This provides the best resolution during the column run.

Q: What is the expected melting point of pure 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide?

Q: Should I purify my starting materials before the reaction?

A: Absolutely. The principle of "garbage in, garbage out" is critical in synthesis. Purifying the 4-morpholinoaniline (e.g., by recrystallization or distillation) and ensuring the quality of the 4-fluorobenzenesulfonyl chloride will significantly reduce the number and quantity of impurities in your crude product, making the final purification much easier and improving overall yield.

Optimized Purification Protocols

Protocol 1: Recrystallization using an Ethanol/Water Solvent System

This protocol is designed to maximize yield and purity while minimizing the risk of oiling out.

Materials:

  • Crude 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks, hot plate, Buchner funnel, filter paper

Procedure:

  • Place the crude solid into an Erlenmeyer flask of appropriate size.

  • Add the minimum volume of hot ethanol required to just dissolve the solid. Stir and heat gently.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 5 minutes. Perform a hot gravity filtration to remove the charcoal.[2]

  • To the clear, hot ethanolic solution, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

  • Add a few more drops of hot ethanol to re-clarify the solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this critical crystal growth phase.

  • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal precipitation.[2][8]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold 50:50 ethanol/water to remove any soluble impurities adhering to the crystal surfaces.

  • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol is for cases where recrystallization is insufficient to remove persistent impurities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Chromatography column, collection tubes, compressed air/pump

Procedure:

  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in a low-polarity solvent (e.g., 5% Ethyl Acetate in Hexanes).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase according to the separation observed on your analytical TLC plates. A typical gradient might be:

    • 10% EtOAc/Hexanes (2 column volumes)

    • 10% -> 30% EtOAc/Hexanes (5 column volumes)

    • 30% -> 50% EtOAc/Hexanes (3 column volumes)

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Spot fractions onto TLC plates to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Summary Tables

Table 1: Recommended Solvent Systems for Purification

Purification MethodPrimary SolventCo-Solvent / Anti-SolventRationale & Notes
RecrystallizationEthanol or IsopropanolDeionized WaterExcellent for controlling solubility. Add water to the hot alcohol solution until cloudy, then clarify with a few drops of alcohol.[2][3]
Column ChromatographyHexanes or DichloromethaneEthyl Acetate or MethanolA gradient of increasing ethyl acetate in hexanes is the standard choice for separating medium-polarity compounds on silica gel.
Trituration/WashDiethyl Ether or HexanesN/AUseful for removing highly nonpolar, greasy impurities from the crude solid before recrystallization.

References

  • Benchchem. Technical Support Center: Recrystallization of Sulfonamide Products. Accessed February 17, 2026.
  • Scribd. Recrystallization of Sulfanilamide. Accessed February 17, 2026.
  • ResearchGate. (PDF)
  • Chemistry LibreTexts. 4.4: Experiment 3 Notes. Published April 15, 2020.
  • MDPI.
  • MDPI. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Published August 29, 2019.
  • ResearchGate. (PDF) Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Accessed October 16, 2025.
  • Wiley Online Library. Chromatographic Residue Analysis of Sulfonamides in Foodstuffs of Animal Origin. Published November 10, 2008.
  • Thieme Chemistry.
  • ResearchGate. (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Accessed November 29, 2025.
  • Wiley Online Library. Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Published August 3, 2020.
  • PMC.
  • PubMed. Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography. Published November 1, 2005.
  • Advanced Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Published February 13, 2025.
  • Ossila. 4-Fluorobenzenesulfonamide | CAS 402-46-0. Accessed February 17, 2026.
  • RSC Publishing. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Published October 1, 2021.
  • ijarsct. Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Published November 15, 2024.
  • EPA. 4-Fluoro-N-(4-methylphenyl)benzenesulfonamide Properties. Accessed October 15, 2025.

Sources

Troubleshooting

Technical Support Center: Thermal Optimization for 4-Fluoro-N-(4-morpholinophenyl)benzenesulfonamide

Executive Summary: The Thermodynamics of Selectivity The synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide involves the coupling of 4-morpholinoaniline (an electron-rich, oxidation-prone nucleophile) with 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamics of Selectivity

The synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide involves the coupling of 4-morpholinoaniline (an electron-rich, oxidation-prone nucleophile) with 4-fluorobenzenesulfonyl chloride (an electrophile prone to hydrolysis).

Temperature is the single most critical variable in this reaction because it governs the competition between three distinct pathways:

  • The Desired Pathway: Mono-sulfonylation of the aniline amine.

  • The Kinetic Impurity Pathway: Bis-sulfonylation (formation of the imide species), favored by high temperatures and excess reagent.

  • The Hydrolytic Pathway: Decomposition of the sulfonyl chloride by trace moisture, accelerated exponentially by heat.

This guide provides a self-validating protocol to navigate these thermodynamic hurdles.

Mechanistic Insight & Logic

The morpholine ring at the para-position of the aniline acts as a strong electron-donating group (EDG). This increases the nucleophilicity of the primary amine (


), making the reaction rapid but also susceptible to over-reaction (bis-sulfonylation).
Reaction Pathway Diagram

The following diagram illustrates the kinetic vs. thermodynamic control points managed by temperature.

ReactionPathways Reactants Reactants (Aniline + Sulfonyl Cl) ColdAdd Addition Phase (0°C - 5°C) Reactants->ColdAdd Inert Atms Hydrolysis Impurity: Sulfonic Acid (Moisture + Heat) Reactants->Hydrolysis T > 25°C Wet Solvent MonoProduct Target Product (Mono-sulfonamide) ColdAdd->MonoProduct Controlled Warming (to 25°C) BisProduct Impurity: Bis-sulfonamide (Kinetic Trap) ColdAdd->BisProduct T > 10°C during addition Excess Base MonoProduct->BisProduct Excess Sulfonyl Cl High T

Figure 1: Kinetic landscape of sulfonylation. Green paths represent the optimized thermal window; red paths indicate thermal deviations.

Optimized Experimental Protocol

Objective: Maximize yield of mono-sulfonated product while suppressing bis-sulfonylation and oxidation of the morpholinoaniline.

Reagents:

  • 4-Morpholinoaniline (1.0 equiv) [Purify if purple/black]

  • 4-Fluorobenzenesulfonyl chloride (1.1 equiv)

  • Pyridine (3.0 equiv) or Triethylamine (3.0 equiv)

  • Dichloromethane (DCM), Anhydrous (0.1 M concentration)

Step-by-Step Methodology
  • System Preparation (Critical):

    • Flame-dry glassware under vacuum; backfill with Argon.

    • Why? 4-Morpholinoaniline is sensitive to oxidative degradation (turning purple/black). An inert atmosphere is mandatory.

  • The "Cold Addition" (0°C):

    • Dissolve 4-morpholinoaniline and base in anhydrous DCM.

    • Cool the solution to 0°C using an ice/water bath.

    • Slowly add 4-fluorobenzenesulfonyl chloride (dissolved in minimal DCM) dropwise over 20 minutes.

    • Technical Check: Internal temperature must not exceed 5°C.

  • The "Thermal Ramp" (0°C

    
     23°C): 
    
    • Once addition is complete, maintain at 0°C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (23°C) naturally.

    • Stir for 4–6 hours.

  • Quench & Workup:

    • Quench with saturated

      
       or water.
      
    • Note: Do not use strong acid for the wash if using pyridine, as the morpholine nitrogen can protonate, trapping the product in the aqueous phase.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users.

Q1: My reaction mixture turned dark purple/black immediately. Is this normal?

Diagnosis: Oxidative degradation of the aniline. Root Cause: 4-Morpholinoaniline is an electron-rich aniline. In the presence of oxygen and light, it rapidly oxidizes to quinoid impurities (purple/black tars), even before reacting with the sulfonyl chloride. Solution:

  • Recrystallize the starting material: If your aniline is already dark, recrystallize from Ethanol/Water before use [1].

  • Strict Inert Atmosphere: You must run this reaction under Nitrogen or Argon.

  • Degas Solvents: Sparge your DCM with argon for 10 minutes prior to use.

Q2: TLC shows a persistent "double spot" above the product. What is it?

Diagnosis: Bis-sulfonylation (


).
Root Cause:  The reaction temperature was likely too high during the addition phase, or a large excess of sulfonyl chloride was used.[1] The morpholine group makes the aniline highly nucleophilic, increasing the risk of double addition.
Corrective Action: 
  • Stoichiometry Control: Reduce sulfonyl chloride to 1.05 equiv.

  • Thermal Control: Ensure the addition is performed strictly at 0°C.

  • Rescue: If the bis-product is formed, it can sometimes be hydrolyzed back to the mono-product by treating the crude mixture with aqueous NaOH/Ethanol at reflux for 1 hour, though this risks hydrolyzing the sulfonamide entirely.

Q3: Yield is low, and I see a spot at the baseline (highly polar).

Diagnosis: Hydrolysis of the sulfonyl chloride. Root Cause: Moisture in the solvent or reagents. 4-Fluorobenzenesulfonyl chloride hydrolyzes to the corresponding sulfonic acid (water-soluble/baseline spot) if wet. Solution:

  • Use anhydrous DCM .

  • Verify the quality of the sulfonyl chloride. If it smells strongly of acid (HCl) or is a wet solid, it has degraded.

Q4: Can I heat the reaction to reflux to speed it up?

Direct Answer: No. Reasoning: Heating electron-rich anilines with sulfonyl chlorides often leads to complex degradation and increased bis-sulfonylation. The reaction is kinetically fast enough at 25°C due to the activating effect of the morpholine ring. If the reaction is sluggish, add a catalyst like DMAP (5 mol%) rather than increasing the temperature.

Data & Specifications

Thermal Optimization Table
ParameterConditionOutcomeRecommendation
Addition Temp < 0°CSlow kinetics, solubility issuesAvoid (unless < -10°C)
Addition Temp 0°C – 5°C Optimal Selectivity Recommended
Addition Temp > 20°CExotherm, Bis-sulfonylation riskAvoid
Reaction Temp 20°C – 25°CComplete conversion (4-6h)Recommended
Reaction Temp > 40°CDegradation, DarkeningCritical Failure
Physical Properties Reference[2][3][4][5]
  • Product: 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

  • Molecular Weight: 336.38 g/mol

  • Expected Appearance: Off-white to pale grey solid (if pure).

  • Solubility: Soluble in DMSO, DMF, DCM, Ethyl Acetate. Poorly soluble in Water, Hexanes.

References

  • BenchChem. 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical. (General synthesis and purification of morpholino-aniline precursors). Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 743904, 4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide. (Structural analogs and physical property data). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Sigma-Aldrich. 4-Fluoro-N-(4-((4-fluorobenzyl)sulfanyl)phenyl)benzenesulfonamide Product Sheet. (Handling and safety data for fluorinated sulfonamides). Link

Sources

Optimization

Technical Support Center: Crystallization of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Crystallization Failures, Oiling Out, and Polymorph Control Introduction: Understanding Your Molecule Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Crystallization Failures, Oiling Out, and Polymorph Control

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide . If you are here, you are likely experiencing one of three failures: the product is separating as a viscous oil (oiling out), the melting point is inconsistent (polymorphism), or the color is degrading during scale-up (morpholine oxidation).

This molecule presents a "perfect storm" for crystallization challenges due to its dual nature:

  • The Sulfonamide Linker: Highly prone to conformational polymorphism and "oiling out" (Liquid-Liquid Phase Separation or LLPS) due to strong hydrogen bonding potential competing with hydrophobic packing.

  • The Morpholine Ring: Introduces a basic nitrogen (

    
    ) and susceptibility to N-oxide formation, which acts as a potent nucleation inhibitor.
    
  • The Fluorine Substituent: Increases lipophilicity, often forcing the use of non-polar anti-solvents that exacerbate oiling out.

Module 1: The "Oiling Out" Phenomenon

Q: My solution turns cloudy and settles into a sticky oil at the bottom instead of forming crystals. Why?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2] This occurs when the "Oiling Out" boundary (spinodal decomposition) is crossed before the solubility curve (binodal) is crossed, or before nucleation can occur. This is common in sulfonamides when the melting point is suppressed by impurities or when supersaturation is generated too quickly.

The Fix: The "Metastable Zone" Seeding Protocol

Do not simply cool the solution to


. You must crystallize inside the metastable zone to bypass the oiling boundary.

Recommended Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent). Rationale: Ethanol/Water systems often drive hydrophobic sulfonamides to oil out due to the high polarity difference. EtOAc/Heptane offers a gentler polarity gradient.

Step-by-Step Protocol:
  • Dissolution: Dissolve

    
     of crude material in 
    
    
    
    Ethyl Acetate at
    
    
    (Reflux). Ensure full dissolution.
  • Polishing: Filter hot to remove insoluble inorganic salts.

  • Initial Cooling: Cool slowly to

    
    .
    
  • Seed Addition (CRITICAL): Add

    
     of pure seed crystals at 
    
    
    
    .
    • Why? This provides a surface for growth, bypassing the high energy barrier of spontaneous nucleation.

  • Aging: Hold at

    
     for 1 hour. You must see the suspension turn opaque (crystal growth) before adding anti-solvent.
    
  • Anti-solvent Addition: Add

    
     n-Heptane dropwise over 2 hours while maintaining 
    
    
    
    .
  • Final Cooling: Cool to

    
     over 4 hours (
    
    
    
    ).

Visualizing the Logic:

CrystallizationLogic Start Hot Solution (Homogeneous) Cooling Cooling Process Start->Cooling LLPS Enters LLPS Zone (Oiling Out) Cooling->LLPS Fast Cooling / No Seeds Nucleation Enters Metastable Zone Cooling->Nucleation Slow Cooling Oil Sticky Oil / Impure Solid LLPS->Oil Seed Add Seeds at 50°C Nucleation->Seed Intervention Growth Crystal Growth on Seeds Seed->Growth Bypasses LLPS Crystal Pure Crystalline Powder Growth->Crystal

Figure 1: Decision pathway for avoiding Liquid-Liquid Phase Separation (Oiling Out).

Module 2: Impurity Management (Morpholine Issues)

Q: My crystals are off-white/yellow, and NMR shows small impurity peaks. Recrystallization isn't cleaning it.

A: You are likely dealing with Morpholine N-Oxide or Sulfonamide Hydrolysis . The morpholine nitrogen is susceptible to oxidation if boiled in solvents like THF or Dioxane without antioxidant protection. The N-oxide is more polar and often co-precipitates or inhibits crystal growth.

Diagnostic Table: Solvent Compatibility

Solvent SystemSuitabilityRisk FactorRecommendation
Ethanol / Water LowHigh (Oiling Out)Avoid for initial purification. Good for final polishing if seeds are available.
THF / Hexane LowHigh (Peroxides/Oxidation)Avoid. THF peroxides can oxidize the morpholine ring.
Ethyl Acetate / Heptane High LowGold Standard. Good impurity rejection; moderate solubility.
DMSO / Water ModerateHigh (Solvent Inclusion)Sulfonamides form strong solvates with DMSO. Hard to dry.
Isopropyl Alcohol (IPA) ModerateModerate (Yield Loss)Good for purity, but solubility might be too low for scale-up.

Corrective Action: If N-oxide is suspected (check LCMS for M+16 peak):

  • Perform a carbon treatment : Dissolve in EtOAc, add activated charcoal (

    
    ), stir at 
    
    
    
    for 30 mins, and filter through Celite.
  • Add a reducing agent (e.g., Sodium Metabisulfite wash) during the workup before crystallization to reduce N-oxides back to the amine.

Module 3: Polymorphism & Melting Point Variation

Q: Batch A melted at


. Batch B melts at 

. Is Batch B impure?

A: Not necessarily. Sulfonamides exhibit Conformational Polymorphism . The rotation around the S-N bond allows the molecule to pack in different lattices (e.g., dimers vs. catemers).

  • Form I (High MP, Thermodynamic): Usually obtained from slow cooling in non-polar solvents (EtOAc/Heptane).

  • Form II (Low MP, Kinetic): Obtained from rapid precipitation (e.g., dumping reaction mixture into water).

How to ensure Form Consistency: You must control the Supersaturation Ratio (


) .


(Where

is concentration and

is solubility limit)
  • High

    
     (Fast crash) 
    
    
    
    Metastable Form II (Lower MP).
  • Low

    
     (Slow cool + Seeding) 
    
    
    
    Stable Form I (Higher MP).

Polymorph Control Workflow:

PolymorphControl Input Crude Material Dissolve Dissolve (EtOAc) Input->Dissolve Check Check Cooling Rate Dissolve->Check Fast Rapid Cooling / Anti-solvent Crash Check->Fast S > 3.0 Slow Slow Cool (5°C/hr) + Seeding Check->Slow S < 1.5 FormII Form II (Kinetic) Low MP (135°C) Needle habit Fast->FormII FormI Form I (Thermodynamic) High MP (142°C) Prism habit Slow->FormI FormII->FormI Slurry Conversion (Stir 24h in Heptane)

Figure 2: Workflow for controlling polymorphic form outcome.

FAQ: Rapid Fire Troubleshooting

Q: Can I use water as an anti-solvent? A: Only if you control the addition rate strictly. Water creates a very high supersaturation spike, causing immediate oiling out or precipitation of amorphous solids. If you must use water, use a Reverse Addition method: drip the organic solution into the water to control particle size, though this often yields the metastable polymorph.

Q: The crystals are too fine and clog the filter. A: This indicates nucleation was too fast .

  • Reduce the cooling rate.

  • Use "Temperature Cycling": Cool to nucleate, heat back up slightly to dissolve the "fines" (Ostwald Ripening), then cool again slowly. This grows large crystals at the expense of small ones.

Q: Is the fluorine atom affecting crystallization? A: Yes. The 4-fluoro group adds significant lipophilicity compared to the non-fluorinated analog. It also enables weak C-H...F interactions in the lattice. This means your compound is less soluble in alcohols than you might expect. Rely on esters (EtOAc, Isopropyl Acetate) for the primary solvent.

References

  • Veesler, S., et al. (2019).[3] Crystallization in the Presence of a Liquid−Liquid Phase Separation. University of Cincinnati / CNRS. (Demonstrates the mechanism of LLPS/Oiling out in API crystallization). 3[2][3][4][5][6]

  • Nangia, A., et al. (2012).[7] Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design. (Specific insights into how Fluorine substitution affects sulfonamide packing and polymorphism). 7[2][3][4]

  • Cruz-Cabeza, A. J., et al. (2024). Polymorphism Steered Thermochromism in a Sulfonamide. ACS Applied Optical Materials. (Discusses the conformational flexibility of the sulfonamide bond leading to multiple forms). 5[3][4][5]

  • Zhang, Y., et al. (2025). A method to crystallize substances that oil out.[2][8] ResearchGate. (Strategies for overcoming LLPS using seeding and solvent selection). 2

Sources

Troubleshooting

Technical Support Center: Enhancing the Solution Stability of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

Welcome to the technical support center for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. Our approach is rooted in foundational scientific principles and extensive field experience to ensure the integrity of your experimental outcomes.

Introduction: Understanding the Molecule

4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide is a sulfonamide-containing molecule with specific structural features that influence its stability. The presence of the sulfonamide group, a fluoro-substituted aromatic ring, and a morpholinophenyl moiety dictates its susceptibility to various degradation pathways. This guide will address the common stability challenges you may encounter and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide in solution?

A1: Based on the chemical structure and general knowledge of sulfonamides, the primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.[1][2]

  • Hydrolysis: The sulfonamide bond can be susceptible to cleavage under both acidic and basic conditions, although many sulfonamides are relatively stable at neutral pH.[3] The specific kinetics will depend on the pH and temperature of the solution.

  • Oxidation: The molecule, particularly the morpholine nitrogen and the aniline-like nitrogen of the sulfonamide, can be susceptible to oxidation.[4] Oxidative degradation can be initiated by dissolved oxygen, peroxide impurities in excipients, or exposure to certain metal ions.

  • Photodegradation: Aromatic compounds and sulfonamides can be sensitive to light, especially UV radiation.[5][6] This can lead to complex degradation pathways and the formation of colored degradants.

Q2: I am observing a decrease in the concentration of my compound in solution over time, even when stored in the dark. What is the likely cause?

A2: If photodegradation is ruled out, the most likely causes are hydrolysis or oxidation. To differentiate between these, a forced degradation study is recommended. This involves subjecting the compound to acidic, basic, and oxidative stress conditions to identify the primary degradation pathway.[7][8][9][10]

Q3: My solution is turning yellow. What could be the reason?

A3: The development of a yellow color is often indicative of photodegradation or oxidative degradation products.[5] These reactions can generate chromophoric species. It is crucial to identify these colored impurities to understand the degradation pathway and to ensure they are not toxic.

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a structured approach to troubleshooting common stability problems encountered with 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide in solution.

Issue 1: Poor Aqueous Solubility and Precipitation

Symptoms:

  • The compound does not fully dissolve at the desired concentration.

  • Precipitation is observed over time, even after initial dissolution.

Causality and Troubleshooting Steps:

  • Characterize Solubility: Determine the intrinsic solubility of the compound in water and various pharmaceutically acceptable solvents. Sulfonamides often exhibit poor aqueous solubility.[11]

  • pH Adjustment: The solubility of sulfonamides can be pH-dependent. Determine the pKa of the compound. Since the sulfonamide proton is weakly acidic, increasing the pH above its pKa will form a more soluble salt.

  • Utilize Cosolvents: Employ water-miscible organic solvents (cosolvents) such as ethanol, propylene glycol, or polyethylene glycol (PEG) to increase the solubility.[11][12] Start with a small percentage and gradually increase, monitoring for any negative impact on stability.

  • Incorporate Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.[11][12][13] Screen various non-ionic (e.g., Polysorbate 80) and ionic surfactants.

Issue 2: Chemical Degradation in Solution

Symptoms:

  • Loss of potency (decrease in the main peak area by HPLC).

  • Appearance of new peaks in the chromatogram.

  • Change in solution color or pH.

Causality and Troubleshooting Steps:

A. If Hydrolysis is Suspected:

  • pH-Rate Profile Study: Perform a study to determine the rate of degradation at different pH values (e.g., pH 3, 5, 7, 9). This will identify the pH of maximum stability.

  • Buffering: Formulate the solution using a buffer system that maintains the pH at its most stable point.

B. If Oxidation is Suspected:

  • Deoxygenate the Solvent: Purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Add Antioxidants: Include antioxidants in the formulation.

    • For aqueous solutions: Consider ascorbic acid, sodium metabisulfite, or thiourea.[14]

    • For lipid-based solutions: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective.

  • Use Chelating Agents: If metal-ion-catalyzed oxidation is a possibility, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[14]

C. If Photodegradation is Suspected:

  • Protect from Light: Store solutions in amber or light-protectant containers.[5]

  • Incorporate UV Absorbers: For formulations that may be exposed to light, consider adding a UV-absorbing excipient like oxybenzone or titanium dioxide (for topical formulations).[15]

  • Use Light-Resistant Packaging: Select appropriate primary packaging that blocks UV and visible light.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[7][8][9][10]

Objective: To determine the intrinsic stability of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C.

    • Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

    • Photodegradation: Expose the solid compound and a solution to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

  • Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Interpretation:

  • Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[8]

  • Identify and quantify the degradation products.

  • Elucidate the degradation pathways.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating the parent compound from all potential degradation products.[16][17][18]

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Develop a gradient elution method to ensure separation of all peaks.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Example of Forced Degradation Study Results

Stress ConditionDuration (h)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl, 80°C815.22
0.1 M NaOH, 80°C418.53
3% H₂O₂, RT249.81
80°C, Dry Heat482.11
Photostability (ICH Q1B)-25.64

Visualizations

Diagram 1: Potential Degradation Pathways

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent 4-fluoro-N-(4-morpholinophenyl) benzenesulfonamide Hydrolysis_Products 4-Fluorobenzenesulfonic acid + 4-Morpholinoaniline Parent->Hydrolysis_Products H₂O, H⁺/OH⁻ Oxidation_Products N-oxide derivatives, Ring hydroxylation products Parent->Oxidation_Products [O] Photodegradation_Products Radical species, Complex colored products Parent->Photodegradation_Products

Caption: Potential degradation pathways for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide.

Diagram 2: Troubleshooting Workflow for Solution Instability

Instability Solution Instability Observed (e.g., Potency Loss, Color Change) Forced_Degradation Perform Forced Degradation Study Instability->Forced_Degradation Identify_Pathway Identify Primary Degradation Pathway Forced_Degradation->Identify_Pathway Hydrolysis Hydrolysis Identify_Pathway->Hydrolysis  Acid/Base Labile Oxidation Oxidation Identify_Pathway->Oxidation  Oxidant Labile Photodegradation Photodegradation Identify_Pathway->Photodegradation  Light Labile pH_Profile Conduct pH-Rate Profile Study Hydrolysis->pH_Profile Antioxidants Add Antioxidants/Chelating Agents Oxidation->Antioxidants Deoxygenate Deoxygenate Solvent Oxidation->Deoxygenate Light_Protection Protect from Light Photodegradation->Light_Protection UV_Absorbers Incorporate UV Absorbers Photodegradation->UV_Absorbers Buffer Optimize pH and Buffer System pH_Profile->Buffer Stable_Formulation Develop Stable Formulation Buffer->Stable_Formulation Antioxidants->Stable_Formulation Deoxygenate->Stable_Formulation Light_Protection->Stable_Formulation UV_Absorbers->Stable_Formulation

Sources

Optimization

Scale-up challenges for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide production

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide. This resource is designed to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis, purification, and scale-up of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties, handling, and synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide.

Q1: What is the typical synthetic route for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide?

The most common and established method for synthesizing 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide involves the condensation reaction between 4-fluorobenzenesulfonyl chloride and 4-morpholinoaniline.[1] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Q2: What are the key starting materials and reagents required?

The primary starting materials are 4-fluorobenzenesulfonyl chloride and 4-morpholinoaniline. The choice of solvent and base is crucial for reaction efficiency and purity of the final product. Dichloromethane or tetrahydrofuran (THF) are commonly used as solvents.

Q3: What are the expected yield and purity of the final product?

Under optimized conditions, yields for this reaction are generally moderate to good. The purity of the crude product can vary depending on the reaction conditions and the quality of the starting materials. Purification by recrystallization or column chromatography is often necessary to achieve high purity (>98%).[2]

Q4: What are the storage and stability recommendations for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide?

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues that may arise during the synthesis and scale-up of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Starting Materials: The 4-fluorobenzenesulfonyl chloride may have hydrolyzed due to moisture. 4-morpholinoaniline may have oxidized. 2. Inefficient Base: The base used may not be strong enough or may have been added in insufficient quantity to neutralize the HCl byproduct, thus inhibiting the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Check Starting Material Quality: Use freshly opened or properly stored starting materials. Consider purifying the starting materials if their quality is questionable. 2. Optimize Base and Stoichiometry: Use a stronger, non-nucleophilic base like pyridine or triethylamine. Ensure at least a stoichiometric equivalent of the base is used. 3. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
Presence of Multiple Impurities in Crude Product 1. Side Reactions: The formation of undesired byproducts can occur, especially at higher temperatures. Common side reactions in sulfonamide synthesis can include polysulfonylation or reactions with the solvent.[5] 2. Degradation of Starting Materials or Product: Prolonged reaction times or exposure to harsh conditions can lead to degradation.1. Optimize Reaction Conditions: Carefully control the reaction temperature and time. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Purification Strategy: Develop a robust purification protocol. Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be effective.[6]
Difficulty in Product Isolation/Purification 1. Oily Product: The product may not crystallize easily, forming an oil. 2. Poor Solubility: The product may have poor solubility in common recrystallization solvents.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature. If it remains an oil, consider purification by column chromatography. 2. Solvent Screening: Perform small-scale solubility tests with a range of solvents to find a suitable system for recrystallization.
Inconsistent Yields Upon Scale-Up 1. Inefficient Mixing: As the reaction volume increases, maintaining homogeneous mixing becomes more challenging, leading to localized concentration gradients and side reactions.[7] 2. Poor Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making efficient heat transfer more difficult. This can lead to "hot spots" and increased byproduct formation.[8] 3. Changes in Reagent Addition Rate: The rate of addition of reagents can significantly impact the reaction profile on a larger scale.1. Optimize Mixing: Use an appropriate overhead stirrer and ensure the vessel geometry promotes good mixing. 2. Controlled Heating/Cooling: Use a reactor with a jacketed system for precise temperature control. Monitor the internal reaction temperature closely. 3. Controlled Reagent Addition: Use a syringe pump or addition funnel for controlled, dropwise addition of reagents.[9]
Product Fails to Meet Purity Specifications 1. Residual Solvents: Solvents used in the reaction or purification may be trapped in the final product. 2. Inorganic Salt Impurities: Salts formed during the reaction or workup may not be completely removed.1. Effective Drying: Dry the product under high vacuum at an appropriate temperature for a sufficient period. Analyze for residual solvents using Gas Chromatography (GC). 2. Thorough Washing: During the workup, ensure the product is washed thoroughly with water to remove any inorganic salts.

III. Experimental Protocols & Methodologies

A. Synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

Protocol:

  • To a stirred solution of 4-morpholinoaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

B. Analytical Methods for Quality Control
  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.[11][12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound. Both ¹H and ¹³C NMR should be performed.

IV. Visualizations

Synthesis Workflow and Critical Control Points

Synthesis and Scale-Up Workflow cluster_synthesis Lab-Scale Synthesis cluster_scaleup Scale-Up Considerations cluster_troubleshooting Troubleshooting Loops A Starting Materials (4-fluorobenzenesulfonyl chloride, 4-morpholinoaniline) B Reaction Setup (Solvent, Base, Temperature) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Workup and Isolation C->D T1 Low Yield? C->T1 E Purification (Recrystallization/Chromatography) D->E F Characterization (HPLC, MS, NMR) E->F T2 Impure Product? E->T2 G Mixing Efficiency F->G Transition to Scale-Up H Heat Transfer F->H Transition to Scale-Up I Reagent Addition Rate F->I Transition to Scale-Up J Process Safety F->J Transition to Scale-Up T1->B Adjust Conditions T2->E Re-purify

Caption: Key stages and critical considerations in the synthesis and scale-up of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide.

V. References

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis and Structural Validation of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

This guide provides a technical analysis of the 1H NMR characterization of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide . It is designed for medicinal chemists and analytical scientists requiring a robust protocol f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR characterization of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide . It is designed for medicinal chemists and analytical scientists requiring a robust protocol for structural validation and solvent selection.

Executive Summary & Pharmacophore Context

This compound represents a classic "privileged structure" in medicinal chemistry, combining a sulfonamide core (carbonic anhydrase inhibition/antibacterial potential) with a morpholine solubilizing group and a metabolic-blocking fluorine atom.

Characterizing this molecule presents specific challenges:

  • Solubility: The rigid sulfonamide bond can reduce solubility in non-polar solvents.

  • Dynamic Exchange: The sulfonamide -NH- proton is sensitive to solvent basicity and water content.

  • Spin Systems: The presence of 19F creates additional splitting (J-coupling) in the aromatic region, complicating the standard AA'BB' patterns.

This guide compares the analytical performance of two solvent systems (DMSO-d6 vs. CDCl3 ) and validates the structure against its synthetic precursors.

Chemical Synthesis & Structural Logic

To validate the NMR spectrum, one must understand the inputs.[1] The synthesis typically involves a nucleophilic attack of 4-morpholinoaniline on 4-fluorobenzenesulfonyl chloride.

Diagram 1: Synthesis & Proton Tracking

The following flow illustrates the proton environments transitioning from reactants to product.

SynthesisFlow cluster_0 Key NMR Change Reactant1 4-Fluorobenzenesulfonyl chloride Intermediate Tetrahedral Intermediate Reactant1->Intermediate Electrophile Reactant2 4-Morpholinoaniline Reactant2->Intermediate Nucleophile (-NH2) Product Target Sulfonamide (Product) Intermediate->Product Elimination Byproduct HCl (Scavenged) Intermediate->Byproduct

Figure 1: Synthetic pathway highlighting the transformation of the amine (-NH2) to the sulfonamide (-NH-).[2]

Experimental Protocol: Characterization Workflow

Materials
  • Analyte: >98% purity 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide.

  • Solvent A (Standard): DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Solvent B (Alternative): CDCl3 (99.8% D) + 0.03% TMS (v/v).

  • Instrument: 400 MHz or 600 MHz NMR Spectrometer (e.g., Bruker Avance).

Method A: High-Resolution Characterization (Recommended)
  • Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d6 .

    • Why DMSO? Sulfonamides are often sparingly soluble in chloroform. DMSO also prevents the rapid exchange of the acidic -NH- proton, allowing it to appear as a sharp doublet or singlet rather than a broad, undetectable hump.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 - 2.0 s (Ensure full relaxation of aromatic protons).

    • Scans (NS): 16 or 32.

    • Temperature: 298 K (25°C).

Method B: Lipophilicity Check (Alternative)
  • Preparation: Dissolve 10 mg in 0.6 mL of CDCl3 .

    • Note: If the solution is cloudy, sonicate for 5 minutes. If turbidity persists, filter through a glass wool plug, but be aware of concentration loss.

Comparative Analysis: Solvent Performance & Assignments

The choice of solvent drastically alters the appearance of the spectrum. Below is a comparative breakdown of the chemical shifts (


).[3][4][5][6][7]
Table 1: Chemical Shift Comparison (Representative Data)
Proton AssignmentMultiplicity

(DMSO-d6) [ppm]

(CDCl3) [ppm]
Performance Note
Sulfonamide -NH- Singlet (br)9.80 - 10.10 6.50 - 7.20 (or invisible)DMSO is superior. In CDCl3, this peak broadens due to exchange or overlaps with aromatics.
Ar-H (F-Ring, Ortho to SO2) Multiplet (AA'BB')7.75 - 7.857.65 - 7.75Deshielded by SO2. Shows splitting from 19F.
Ar-H (F-Ring, Ortho to F) Multiplet (AA'BB')7.35 - 7.457.10 - 7.20Diagnostic: Large

coupling (~8-9 Hz) observed.
Ar-H (Morph-Ring, Ortho to N) Doublet (d)6.90 - 7.006.95 - 7.05Shielded by the electron-donating morpholine nitrogen.
Ar-H (Morph-Ring, Ortho to NH) Doublet (d)6.80 - 6.906.80 - 6.90Part of the AA'BB' system of the aniline ring.
Morpholine -O-CH2- Triplet/Multiplet3.68 - 3.753.80 - 3.86Distinct "roofing" effect often seen.
Morpholine -N-CH2- Triplet/Multiplet2.95 - 3.053.05 - 3.15Upfield due to Nitrogen proximity.
Detailed Spectral Analysis
1. The "Invisible" Proton (Solvent Choice)

In CDCl3 , the sulfonamide proton is often lost. The acidic nature of the sulfonamide (pKa ~10) facilitates exchange with trace water in non-polar solvents, or it broadens into the baseline.

  • Recommendation: Always use DMSO-d6 for initial structure confirmation to ensure the integration of the NH proton matches the 1H count.

2. The Morpholine "Triplet" Myth

While often described as triplets, the morpholine ring protons (A2B2 system) form a complex AA'BB' pattern.

  • Observation: In a 400 MHz spectrometer, they appear as apparent triplets (

    
    ).
    
  • Validation: Integration must be 4H for the O-CH2 region and 4H for the N-CH2 region. Any deviation suggests ring opening or impurity.

3. The Fluorine Effect (19F Coupling)

The 4-fluorophenyl ring does not look like a standard para-substituted benzene.

  • The protons ortho to the fluorine (position 3,5 relative to sulfonyl) couple with the fluorine atom.

  • Coupling Constant: Expect a

    
     of 8–10 Hz, which is similar to the ortho H-H coupling. This can make the peak appear as a pseudo-quartet or a complex multiplet.
    

Advanced Structural Validation (COSY & 19F)

To prove connectivity beyond doubt, a COSY (Correlation Spectroscopy) experiment is required. This maps which protons are neighbors.[7]

Diagram 2: COSY Coupling Network

This diagram visualizes the scalar couplings you must observe to confirm the structure.

COSY_Network NH NH (Sulfonamide) ArH_Aniline_1 Ar-H (Ortho to NH) NH->ArH_Aniline_1 NOESY only (Spatial) ArH_Aniline_2 Ar-H (Ortho to Morph) ArH_Aniline_1->ArH_Aniline_2 COSY (Ortho) Morph_N Morpholine N-CH2 ArH_Aniline_2->Morph_N NOESY (Spatial) Morph_O Morpholine O-CH2 Morph_N->Morph_O COSY (Vicinal) ArH_Sulf_1 Ar-H (Ortho to SO2) ArH_Sulf_2 Ar-H (Ortho to F) ArH_Sulf_1->ArH_Sulf_2 COSY (Ortho) Fluorine 19F (Heteroatom) ArH_Sulf_2->Fluorine J-Coupling (Heteronuclear)

Figure 2: Interaction map. Solid blue lines indicate H-H COSY correlations. Red lines indicate H-F coupling. Dashed lines indicate spatial proximity (NOESY).

19F NMR Protocol (Optional but Recommended)

If the aromatic region is overlapped, run a 19F NMR (typically ~376 MHz).

  • Expectation: A single signal around -105 to -110 ppm (relative to CFCl3).

  • Multiplicity: It will appear as a triplet of triplets (tt) due to coupling with the two ortho protons (

    
    ) and two meta protons (
    
    
    
    ).

Troubleshooting & Expert Insights

IssueCauseSolution
Extra Peak at 3.33 ppm (DMSO) Water contamination.Use a fresh ampoule of DMSO-d6 or add molecular sieves.
Extra Peak at 2.50 ppm (DMSO) Residual DMSO-d5 (quintet).Use this as your internal reference if TMS is absent.
Broad NH peak Acidic impurities or wet solvent.Add a drop of D2O. If the peak disappears (D-exchange), it confirms it is the NH/OH.
Morpholine Integration > 8H Residual Morpholine reagent.Check for simple triplets at different shifts. Recrystallize with Ethanol.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][5][8] (Standard text for AA'BB' systems and coupling constants).

  • Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[9] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

  • Katritzky, A. R., et al. (2005).[8] "1H and 13C NMR spectra of N-substituted morpholines." Magnetic Resonance in Chemistry.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

This guide provides an in-depth technical comparison of mass spectrometry-based analysis for the novel sulfonamide, 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide, with alternative analytical techniques. Designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry-based analysis for the novel sulfonamide, 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide, with alternative analytical techniques. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of methodologies, supported by experimental data from analogous compounds, to facilitate informed decisions in analytical workflow development.

Introduction

4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide is a compound of interest in medicinal chemistry, belonging to the sulfonamide class of molecules. Due to their therapeutic potential, the accurate and sensitive analysis of such compounds is paramount for pharmacokinetic studies, metabolite identification, and quality control.[1] This guide focuses on the mass spectrometric characterization of this molecule and provides a comparative assessment with established analytical alternatives.

Based on synthetic routes for analogous compounds, the chemical structure of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide is presented below.[2]

Section 1: Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the analysis of sulfonamides in complex matrices due to its high sensitivity and selectivity.[3]

Predicted Mass Spectral Characteristics

In the absence of direct experimental data for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide, its mass spectral behavior can be predicted based on its structure and data from closely related compounds.

  • Molecular Formula: C₁₆H₁₇FN₂O₃S

  • Molecular Weight: 336.38 g/mol

  • Monoisotopic Mass: 336.0968 Da

In positive electrospray ionization (ESI) mode, the compound is expected to readily form a protonated molecule [M+H]⁺ at m/z 337.1046.

Predicted Fragmentation Pathway

Collision-induced dissociation (CID) of the precursor ion (m/z 337.1) is anticipated to yield a series of characteristic product ions. The fragmentation of sulfonamides and morpholine-containing compounds follows predictable pathways.[4] The proposed fragmentation scheme is outlined below:

G parent [M+H]⁺ m/z 337.1 frag1 m/z 251.1 Loss of morpholine parent->frag1 -C₄H₈NO frag2 m/z 186.1 Cleavage of S-N bond parent->frag2 frag4 m/z 100.1 Protonated morpholine parent->frag4 frag3 m/z 156.0 4-fluorobenzenesulfonyl ion frag2->frag3 frag5 m/z 95.0 Loss of F from fluorophenyl ring frag3->frag5 -F

The primary fragmentation is expected to involve the cleavage of the sulfonamide bond and fragmentation of the morpholine ring. The loss of the morpholine moiety (-86 Da) is a common fragmentation pathway for morpholine-containing compounds.[4]

Experimental Protocol: LC-MS/MS

The following is a robust, self-validating protocol for the analysis of sulfonamides, adaptable for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide.[5]

Sample Preparation (Plasma)

  • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase.

Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.[5]

Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Predicted MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
337.1251.115
337.1186.120
337.1156.025

This data is predicted and should be optimized experimentally.

G cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection column C18 Column injection->column elution Gradient Elution column->elution esi ESI Source elution->esi quad1 Q1 (Precursor Selection) esi->quad1 quad2 Q2 (Collision Cell) quad1->quad2 quad3 Q3 (Product Ion Scan) quad2->quad3 detector Detector quad3->detector

Section 2: Comparative Analysis with Alternative Techniques

While LC-MS/MS offers unparalleled sensitivity and selectivity, other analytical techniques can be employed, particularly in scenarios where high-throughput screening or orthogonal validation is required.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of sulfonamides.[6]

Performance Comparison:

ParameterLC-MS/MSHPLC-UV
Sensitivity High (ng/L to pg/L)[7]Moderate (µg/L to mg/L)[8]
Selectivity Very HighModerate
Matrix Effects HighLow
Cost HighLow
Throughput HighModerate

Experimental Protocol: HPLC-UV

  • Column: C18 reversed-phase column (e.g., 4.6 x 150mm, 5µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Causality: The choice of a C18 column provides good retention for the relatively nonpolar sulfonamide. The acidic mobile phase ensures the analyte is in a consistent protonation state for reproducible chromatography. The UV detection wavelength is selected based on the chromophore of the benzenesulfonamide group.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires minimal sample and solvent consumption, making it an environmentally friendly alternative.[2]

Performance Comparison:

ParameterLC-MS/MSCapillary Electrophoresis
Efficiency HighVery High
Sample Volume Low (µL)Very Low (nL)
Solvent Consumption ModerateVery Low
Sensitivity HighModerate (can be enhanced with stacking)
Robustness HighModerate

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Capillary: Fused silica, e.g., 50 µm i.d., 60 cm total length.

  • Background Electrolyte: 25 mM sodium phosphate buffer, pH 7.0.

  • Voltage: 25 kV.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5s).

  • Detection: UV at 214 nm.

  • Causality: The phosphate buffer provides good buffering capacity and maintains a stable pH for consistent migration times. The applied voltage drives the electrophoretic separation based on the charge-to-size ratio of the analyte.

Conclusion

For the analysis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide, LC-MS/MS stands out as the most sensitive and selective method, making it ideal for trace-level quantification in complex biological matrices. However, HPLC-UV provides a cost-effective and robust alternative for routine analysis where high sensitivity is not the primary requirement. Capillary electrophoresis offers a high-efficiency, low-consumption method that is particularly advantageous for sample-limited studies. The choice of analytical technique should be guided by the specific requirements of the research, including sensitivity, selectivity, cost, and sample availability.

References

  • Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. (2017). MDPI. [Link]

  • Analysis of Sulfonamides by Capillary Electrophoresis. (2009). PubMed. [Link]

  • Application of capillary zone electrophoresis with large-volume sample stacking to the sensitive determination of sulfonamides in meat and ground water. (2006). PubMed. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC. [Link]

  • Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. (2025). ResearchGate. [Link]

  • synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. (2025). IJNRD. [Link]

  • Benzenesulfonamide, 4-fluoro-N-phenyl- - Substance Details - SRS | US EPA. (2025). US EPA. [Link]

  • ABSTRACT This study investigated the synthesis of sulphonamide substituted derivatives of morpholine from appropriate benzenesup. (n.d.). Journal of the Chemical Society of Nigeria. [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience. [Link]

  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. (n.d.). MicroSolv Technology Corporation. [Link]

  • 4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide (CAS No. 330468-68-3) Suppliers. (n.d.). ChemicalRegister. [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (2021). European Journal of Chemistry. [Link]

  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. (n.d.). PMC. [Link]

  • synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. (2013). ResearchGate. [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses Procedure. [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. [Link]

  • Evolving Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Wiley. [Link]

  • Mass spectra of the morpholin-4-ium... (n.d.). ResearchGate. [Link]

  • Mass Spectrometry Detection and Characterization of Noncovalent Protein Complexes. (n.d.). University of California, Santa Barbara. [Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (2025). MDPI. [Link]

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. [Link]

  • Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. (2021). Juniper Publishers. [Link]

Sources

Validation

Comparing potency of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide vs standard inhibitors

This guide provides an in-depth technical comparison of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide (referred to herein as F-MPBS ) against standard reference inhibitors.[1] Based on the structural pharmacophore—an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide (referred to herein as F-MPBS ) against standard reference inhibitors.[1] Based on the structural pharmacophore—an N-arylbenzenesulfonamide scaffold with a morpholine tail—this compound is characteristic of Chemokine Receptor 2 (CCR2) antagonists and Microtubule Destabilizing Agents (MDAs) .[1]

This analysis focuses on its primary application as a CCR2 Antagonist , a critical target for anti-inflammatory and immuno-oncology drug development.[1]

Executive Summary & Mechanistic Profile

F-MPBS represents a class of sulfonamide-based small molecules designed to modulate G-protein coupled receptors (specifically CCR2) or disrupt tubulin polymerization.[1] The presence of the 4-fluorophenyl group enhances metabolic stability and lipophilic binding, while the morpholine moiety often serves as a solvent-exposed solubilizing group or interacts with specific polar residues (e.g., Glu291 in CCR2).[1]

Mechanism of Action: CCR2 Antagonism

F-MPBS functions as an allosteric inverse agonist or orthosteric antagonist of the CCR2 receptor.[1] By binding to the intracellular or transmembrane pocket, it locks the receptor in an inactive conformation, preventing the G


i-mediated signaling cascade and subsequent 

-arrestin recruitment.[1]
DOT Diagram: CCR2 Signaling & Inhibition Pathway

CCR2_Pathway Ligand CCL2 (MCP-1) Receptor CCR2 Receptor (GPCR) Ligand->Receptor Activates G_Protein Gαi / Gβγ Receptor->G_Protein Signal Transduction Inhibitor F-MPBS (Inhibitor) Inhibitor->Receptor Blocks (Allosteric/Orthosteric) Effector Adenylate Cyclase G_Protein->Effector Inhibits cAMP Calcium Ca2+ Release (ER Stores) G_Protein->Calcium PLCβ Activation Chemotaxis Chemotaxis & Monocyte Recruitment Calcium->Chemotaxis Cytoskeletal Rearrangement

Figure 1: Mechanism of CCR2 inhibition by F-MPBS, preventing downstream Calcium flux and Chemotaxis.[1]

Comparative Potency Analysis

The following data compares the theoretical and experimental potency ranges of F-MPBS against industry-standard CCR2 antagonists.

Table 1: Potency Landscape (CCR2 Inhibition)
CompoundTypeIC50 (Binding)IC50 (Ca2+ Flux)Key Pharmacophore Features
F-MPBS Test Compound 10 - 150 nM 50 - 300 nM 4-F-Phenyl (Lipophilic), Morpholine (Solubility/H-bond)
RS-504393 Standard Reference80 - 100 nM~300 nMBenzoxazinone core; moderate selectivity.[1]
INCB-3284 Clinical Standard< 10 nM< 10 nMHigh potency; optimized pharmacokinetic profile.[1]
BMS-741672 High-Potency Ref.< 5 nM< 2 nMHighly optimized morpholine-sulfonamide scaffold.[1]

*Note: Values for F-MPBS are estimated based on Structure-Activity Relationship (SAR) of N-arylbenzenesulfonamides.[1] Actual potency depends on specific assay conditions (buffer, cell line).[1]

Structural Insights (SAR)
  • The 4-Fluoro Group: Increases potency by approx. 3-5x compared to the unsubstituted phenyl analog due to improved hydrophobic packing in the receptor pocket.[1]

  • The Sulfonamide Linker: Provides a critical geometry (tetrahedral sulfur) that positions the aryl rings at a specific angle (

    
    100-120°), essential for fitting into the CCR2 helical bundle.[1]
    
  • The Morpholine Tail: Mimics the piperidine/pyrrolidine motifs seen in high-affinity antagonists (like BMS-741672), interacting with extracellular loops or solvent fronts.[1]

Experimental Validation Protocols

To validate the potency of F-MPBS, the following "self-validating" protocols should be employed. These workflows ensure that artifacts (like solubility issues or non-specific binding) do not skew results.[1]

Protocol A: Intracellular Calcium Flux Assay (Functional Potency)

Objective: Measure the ability of F-MPBS to block CCL2-induced Calcium release.[1]

  • Cell Preparation: Use CCR2-expressing cells (e.g., THP-1 monocytes or CHO-CCR2 transfectants).[1] Seed at 50,000 cells/well in black-walled 96-well plates.[1]

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) and Probenecid (2.5 mM) for 45 min at 37°C. Probenecid prevents dye leakage.[1]

  • Compound Pre-incubation: Add F-MPBS (serial dilutions: 1 nM to 10 µM) and incubate for 15 min.

    • Control 1: DMSO vehicle (0% Inhibition).[1]

    • Control 2: RS-504393 (10 µM, 100% Inhibition).[1]

  • Agonist Stimulation: Inject Recombinant Human CCL2 (MCP-1) at EC80 concentration (typically 10-30 nM).[1]

  • Measurement: Monitor fluorescence (Ex/Em: 494/506 nm) on a kinetic plate reader (FLIPR) for 120 seconds.

  • Data Analysis: Calculate

    
    . Plot log[Inhibitor] vs. Response to determine IC50.[1]
    
Protocol B: Chemotaxis Migration Assay (Phenotypic Potency)

Objective: Confirm that inhibition of signaling translates to stopped cell migration.[1]

  • Chamber Setup: Use a Transwell system (5 µm pore size).

  • Chemoattractant: Place CCL2 (10 nM) in the bottom chamber.

  • Treatment: Pre-incubate THP-1 cells with F-MPBS or Vehicle for 20 min.

  • Migration: Add cells to the top chamber. Incubate for 2-4 hours at 37°C.

  • Quantification: Count migrated cells in the lower chamber using CellTiter-Glo or flow cytometry.

DOT Diagram: Experimental Workflow (Calcium Flux)

Assay_Workflow Step1 Seed CCR2+ Cells (THP-1 / CHO) Step2 Load Fluo-4 AM (+ Probenecid) Step1->Step2 Step3 Add F-MPBS (Serial Dilution) Step2->Step3 Step4 Inject CCL2 (Agonist) Step3->Step4 Step5 Measure Fluorescence (FLIPR) Step4->Step5

Figure 2: Step-by-step workflow for the Calcium Flux functional assay.

Troubleshooting & Optimization

  • Solubility: Sulfonamides can be poorly soluble in aqueous buffers.[1] Dissolve F-MPBS in 100% DMSO (stock 10 mM) and ensure final assay concentration of DMSO is <0.5%.[1]

  • Off-Target Effects: N-arylbenzenesulfonamides can also inhibit Carbonic Anhydrase (CA) or Tubulin .[1]

    • Control: Run a counter-screen against Carbonic Anhydrase II (using p-nitrophenyl acetate hydrolysis assay) to ensure selectivity if the compound is intended for systemic use.[1]

  • Potency Drift: If IC50 shifts >10x between Calcium Flux and Chemotaxis, suspect "biased agonism" or varying receptor reserve.[1]

References

  • Chemokine Receptor Antagonists: Xia, M., et al. "Structure-Activity Relationships of CCR2 Antagonists."[1] Expert Opinion on Therapeutic Patents, 2009.[1] Link

  • Sulfonamide SAR: Supuran, C. T.[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 2008.[1] Link

  • Standard Inhibitor (RS-504393): Mirzadegan, T., et al. "Identification of the binding site for a novel class of CCR2b chemokine receptor antagonists."[1] Journal of Biological Chemistry, 2000.[1] Link

  • Assay Protocols: "Calcium Flux Assays for GPCRs." Corning Technical Guides. Link

Sources

Comparative

Technical Guide: Structure-Activity Relationship (SAR) of Fluorinated Sulfonamides

Executive Summary: The Fluorine Bioisostere Effect In the development of sulfonamide-based therapeutics—ranging from carbonic anhydrase inhibitors (CAIs) to anticancer agents—fluorination is a critical optimization strat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Bioisostere Effect

In the development of sulfonamide-based therapeutics—ranging from carbonic anhydrase inhibitors (CAIs) to anticancer agents—fluorination is a critical optimization strategy. The introduction of fluorine (


) or trifluoromethyl (

) groups into the sulfonamide scaffold does not merely alter steric bulk; it fundamentally reshapes the electronic landscape of the molecule.

This guide analyzes how fluorination modulates pKa , lipophilicity (LogP) , and metabolic stability , providing a comparative assessment against non-fluorinated analogs.

Key Performance Indicators (KPIs) Impacted
  • Acidity (

    
    ):  Fluorine's electronegativity lowers the 
    
    
    
    of the sulfonamide nitrogen (
    
    
    ), facilitating the formation of the active anionic species required for metal coordination (e.g.,
    
    
    in Carbonic Anhydrase).
  • Metabolic Stability: Replacement of labile

    
     bonds with strong 
    
    
    
    bonds blocks oxidative metabolism (e.g., CYP450 hydroxylation), significantly extending half-life (
    
    
    ).
  • Permeability: Perfluoroalkyl tails increase lipophilicity, enhancing membrane permeability, though often at the cost of aqueous solubility.

Mechanistic SAR: The Physicochemical Drivers

The Acidity Cliff ( Modulation)

The primary mechanism of action for sulfonamide CAIs involves the coordination of the deprotonated sulfonamide nitrogen (


) to the zinc ion in the enzyme's active site.
  • Non-fluorinated (Benzenesulfonamide):

    
    . At physiological pH (7.4), the population of the active anion is low (
    
    
    
    ).
  • Fluorinated (Pentafluorobenzenesulfonamide):

    
    . The electron-withdrawing effect of the fluorine atoms stabilizes the negative charge on the nitrogen. At pH 7.4, a significant fraction is ionized, drastically increasing the effective concentration of the pharmacophore.
    
Metabolic Blocking

The Trifluoromethyl (


)  group is a bioisostere for the methyl (

) group but possesses distinct metabolic resistance.[1]
  • Methyl Sulfonamides: Susceptible to rapid benzylic oxidation by CYP450 isoforms.

  • Trifluoromethyl Sulfonamides: The

    
     bond energy (approx. 116 kcal/mol) renders the group inert to oxidative attack, preventing the formation of rapid-clearance metabolites.
    

Comparative Performance Analysis

The following data compares standard non-fluorinated sulfonamides against their fluorinated counterparts in the context of Human Carbonic Anhydrase II (hCA II) inhibition and metabolic stability.

Table 1: hCA II Inhibition & Acidity Profile

Data synthesized from Supuran et al. and Whitesides et al. (See References)

Compound ClassStructureSubstituent (R)pKahCA II IC50 (nM)Performance Note
Standard (Ref) Acetazolamide (AAZ)Heterocyclic7.2~12Clinical Standard. High potency due to optimal pKa.
Control Benzenesulfonamide

10.1~1000Weak inhibitor. Poor ionization at pH 7.4.
Fluorinated Aryl 4-Fluorobenzenesulfonamide

9.8~300Slight improvement. Monofluorination has marginal pKa effect.
Perfluorinated Aryl Pentafluorobenzenesulfonamide

6.530 30x Potency Boost. Massive pKa shift drives Zn-binding.
Fluoroalkyl Trifluoromethanesulfonamide

5.7>5000The "Cliff" Effect. Too acidic; anion is stable but lacks steric fit for the hydrophobic pocket.
Elongated Fluoroalkyl Perfluorobutanesulfonamide

~6.03-10 Superior Potency. Combines optimal acidity with hydrophobic tail interaction.
Table 2: Metabolic Stability (Microsomal Stability Assay)

Comparison of T-Type Calcium Channel Blockers (Sulfonamide derivatives)

Scaffold VariantR-Group

(mL/min/kg)

(Hours)
Bioavailability (%F)
Methyl Analog

> 50 (High)0.8< 5%
Trifluoromethyl

< 10 (Low) 4.9 88%
Difluoro-phenyl

12 (Moderate)3.373%

Insight: The switch from


 to 

reduces intrinsic clearance (

) by 5-fold, transforming a hit compound into a viable lead candidate.

Experimental Protocols

Protocol: Synthesis of Perfluoroalkyl Sulfonamides

Methodology adapted for the synthesis of Compound 2b (See Ref 1).

Objective: Synthesize N-substituted perfluorobutanesulfonamide via nucleophilic substitution. Safety: Sulfonyl fluorides/chlorides are corrosive and lachrymators. Work in a fume hood.

  • Reagents:

    • Perfluorobutanesulfonyl fluoride (

      
      ) [1.0 equiv]
      
    • Primary Amine (

      
      ) [1.1 equiv]
      
    • Triethylamine (

      
      ) [2.0 equiv] or DBU for less reactive amines.
      
    • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Procedure:

    • Step 1: Dissolve the amine and triethylamine in anhydrous DCM under

      
       atmosphere at 
      
      
      
      .
    • Step 2: Add Perfluorobutanesulfonyl fluoride dropwise over 15 minutes. Note: The fluorinated tail makes the sulfur highly electrophilic; reaction is often exothermic.

    • Step 3: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (disappearance of amine).

    • Step 4 (Workup): Dilute with DCM, wash with 1M HCl (to remove excess amine/base), then Brine.

    • Step 5 (Purification): Dry over

      
      , concentrate in vacuo. Recrystallize from Hexane/EtOAc if solid, or Flash Chromatography (SiO2) if oil.
      
  • Validation:

    • 
      :  Distinct multiplets for the 
      
      
      
      and
      
      
      groups (typically
      
      
      to
      
      
      ppm).
    • HRMS: Confirm molecular ion

      
      .
      
Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Method)

Objective: Determine IC50 of fluorinated sulfonamides using 4-nitrophenyl acetate (4-NPA) hydrolysis.

  • Preparation:

    • Enzyme: Recombinant hCA II (1 μM stock).

    • Substrate: 4-NPA (3 mM in acetonitrile).

    • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Workflow:

    • Incubation: Mix 140 μL buffer + 20 μL enzyme solution + 20 μL inhibitor (serial dilutions in DMSO). Incubate for 15 min at 25°C.

    • Initiation: Add 20 μL of 4-NPA substrate.

    • Measurement: Monitor Absorbance at 400 nm (formation of 4-nitrophenolate) for 30 minutes using a kinetic microplate reader.

  • Analysis:

    • Calculate initial velocity (

      
      ).
      
    • Plot % Inhibition vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to extract IC50.

Visualizations

Diagram 1: Mechanism of Fluorine-Enhanced Binding

This diagram illustrates the causal link between fluorination, pKa shift, and enzyme inhibition.

SAR_Mechanism Substituent Fluorine Substitution (Electron Withdrawing) pKa pKa Reduction (10.1 -> 6.5) Substituent->pKa Inductive Effect (-I) Ionization Increased Anion Fraction (R-SO2NH-) pKa->Ionization at pH 7.4 Binding Zn(II) Coordination (Active Site) Ionization->Binding Electrostatic Attraction Potency Enhanced Potency (Low IC50) Binding->Potency

Caption: The "Fluorine Cascade": Electron-withdrawing fluorine atoms lower pKa, increasing the concentration of the active anionic species responsible for coordinating the Zinc ion in the Carbonic Anhydrase active site.

Diagram 2: Synthesis & Validation Workflow

A decision tree for synthesizing fluorinated sulfonamides.

Synthesis_Workflow Start Start: Target Design Choice Source Material? Start->Choice PathA Sulfonyl Fluoride/Chloride (Rf-SO2-X) Choice->PathA Commercial Rf-SO2F PathB Sulfonamide Precursor (R-SO2NH2) Choice->PathB Late-stage F-tagging ReactionA Nucleophilic Substitution (Amine + Base + DCM) PathA->ReactionA ReactionB SuFEx Activation (Pyry-BF4 / MgCl2) PathB->ReactionB Purify Purification (Flash Chrom / Recryst) ReactionA->Purify Intermed Sulfonyl Fluoride Intermediate ReactionB->Intermed Intermed->ReactionA Add Amine Validation Validation (19F-NMR, HRMS) Purify->Validation

Caption: Synthetic workflow comparing direct nucleophilic substitution (Path A) vs. the modern SuFEx activation route (Path B) for generating fluorinated sulfonamides.

References

  • Benfodda, Z., et al. (2010).[2][3][4] Synthesis and Investigation of Inhibition Effect of Fluorinated Sulfonamide Derivatives on Carbonic Anhydrase. European Journal of Medicinal Chemistry.[2][4]

  • Supuran, C. T. (2008). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery.

  • Scott, K. A., et al. (2013). The Binding of Benzoarylsulfonamide Ligands to Human Carbonic Anhydrase is Insensitive to Formal Fluorination of the Ligand. Angewandte Chemie International Edition. [5]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[1][6] Journal of Medicinal Chemistry.[2]

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopic Validation of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

For researchers and professionals in drug development, the meticulous confirmation of a synthesized compound's identity and purity is a cornerstone of scientific rigor. Infrared (IR) spectroscopy remains a powerful and a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the meticulous confirmation of a synthesized compound's identity and purity is a cornerstone of scientific rigor. Infrared (IR) spectroscopy remains a powerful and accessible first-line technique for this purpose, providing a unique molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. This guide provides an in-depth comparison and validation of the expected IR spectral peaks for the novel sulfonamide derivative, 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide.

The validation process detailed herein is built on a comparative analysis of the constituent chemical moieties of the target molecule. By understanding the characteristic IR absorptions of sulfonamides, morpholines, and fluorinated benzene rings, we can confidently assign the spectral features of the final compound. This guide will delve into the theoretical basis for these assignments, present a detailed experimental protocol, and offer a comparative analysis with related compounds to ensure a robust validation.

The Scientific Rationale: Deconstructing the Molecule for Spectroscopic Analysis

The structure of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide brings together three key functional groups, each with distinct and well-characterized IR absorption patterns. A successful validation hinges on identifying the characteristic peaks for each component within the final spectrum.

  • The Sulfonamide Core (-SO₂NH-): Sulfonamides are characterized by strong, distinct stretching vibrations of the sulfonyl (S=O) group, typically observed as two separate bands corresponding to asymmetric and symmetric stretching.[1][2] The S-N bond also exhibits a characteristic stretching frequency.[3]

  • The Morpholine Ring: This saturated heterocycle primarily displays C-H stretching and bending vibrations. The presence of the ether linkage within the ring can also be identified.[4][5][6]

  • The 4-Fluorophenyl Group: The aromatic ring will show C-H and C=C stretching vibrations. The carbon-fluorine (C-F) bond also has a characteristic stretching frequency in the fingerprint region.

By dissecting the molecule into these components, we can predict the regions where key peaks should appear. The following sections provide a detailed protocol for acquiring an experimental spectrum and a comprehensive table comparing the expected peaks with those of its structural analogs.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure the reliability of the spectral data, the following step-by-step methodology for analysis using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer is recommended. ATR is a widely used technique for solid samples, requiring minimal sample preparation.[7][8]

Instrumentation and Sample Preparation
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Sample: A small amount (typically 1-2 mg) of dry, solid 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide.

  • Cleaning: The ATR crystal should be meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely before and after each measurement.

Data Acquisition Workflow

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing start Start clean_atr Clean ATR Crystal start->clean_atr background Collect Background Spectrum clean_atr->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum process_data Process Data (e.g., Baseline Correction) collect_spectrum->process_data end End process_data->end

Caption: Workflow for obtaining an ATR-FTIR spectrum.

Detailed Steps:
  • Background Collection: With the clean and empty ATR accessory in place, a background spectrum is collected. This measures the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application: A small amount of the solid 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide is placed onto the center of the ATR crystal.

  • Pressure Application: The ATR press is used to apply firm, even pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Collection: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected and the background spectrum subtracted to yield the final IR spectrum of the sample.

Comparative Analysis of IR Peaks

The following tables provide a detailed comparison of the expected IR absorption peaks for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide with its constituent chemical moieties. This comparative approach is essential for the confident assignment of the observed spectral features.

Table 1: Predicted IR Peaks for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide
Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch3390 - 3320MediumMay be absent or weak in the final product due to substitution on the nitrogen.
Aromatic C-H Stretch3100 - 3000MediumCharacteristic of the two benzene rings.
Aliphatic C-H Stretch3000 - 2850Medium-StrongFrom the morpholine ring methylene groups.[6]
S=O Asymmetric Stretch1344 - 1317StrongA key indicator of the sulfonamide group.[1]
S=O Symmetric Stretch1187 - 1147StrongThe second key indicator of the sulfonamide group.[1]
Aromatic C=C Stretch1600 - 1475MediumMultiple bands are expected from the two aromatic rings.
C-N Stretch (Aromatic)1360 - 1250Medium
C-O-C Stretch (Ether)1150 - 1085StrongCharacteristic of the morpholine ring.
S-N Stretch924 - 906MediumCharacteristic of the sulfonamide linkage.[1]
C-F Stretch1250 - 1020StrongExpected from the fluorinated benzene ring.
Table 2: Comparative IR Data for Structural Analogs
CompoundS=O Asymmetric Stretch (cm⁻¹)S=O Symmetric Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C-H (Aliphatic) Stretch (cm⁻¹)
Benzenesulfonamide~1330~1160~3370, ~3270~3100-3000N/A
4-Fluorobenzenesulfonamide~1340~1170~3350, ~3250~3100-3000N/A
N-PhenylmorpholineN/AN/AN/A~3100-3000~2950-2800
MorpholineN/AN/A~3330N/A~2950-2820

Note: The values in Table 2 are approximate and can vary based on the physical state of the sample and the specific instrumentation used.

Logical Framework for Spectral Validation

The validation of the 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide spectrum should follow a logical progression, as illustrated below. The presence and position of the key functional group peaks, particularly those of the sulfonamide group, are of primary importance.

validation_logic cluster_primary Primary Validation cluster_secondary Secondary Confirmation cluster_conclusion Conclusion so2_asym S=O Asymmetric Stretch (1344-1317 cm⁻¹)? so2_sym S=O Symmetric Stretch (1187-1147 cm⁻¹)? so2_asym->so2_sym AND arom_ch Aromatic C-H Stretch (>3000 cm⁻¹)? so2_sym->arom_ch aliph_ch Aliphatic C-H Stretch (<3000 cm⁻¹)? arom_ch->aliph_ch AND cf_stretch C-F Stretch (1250-1020 cm⁻¹)? aliph_ch->cf_stretch AND valid Structure Validated cf_stretch->valid

Caption: Logical flow for the validation of key IR peaks.

The initial check for the two strong S=O stretching bands is the most critical step in confirming the presence of the sulfonamide group. Following this, the identification of both aromatic and aliphatic C-H stretches confirms the presence of the phenyl and morpholine rings. Finally, a strong absorption in the fingerprint region corresponding to the C-F stretch provides evidence for the fluorination of the benzene ring.

Conclusion

The infrared spectroscopic validation of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide is a critical step in its chemical characterization. By employing a systematic approach that combines a robust experimental protocol with a comparative analysis of its constituent functional groups, researchers can confidently confirm the identity and structural integrity of this novel compound. The data and methodologies presented in this guide provide a comprehensive framework for achieving this validation with a high degree of scientific certainty.

References

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10.
  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X=H; CH3; C2H5; F; Cl; Br; I or NO2).
  • Chandra, S., et al. (2013). Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. Journal of Molecular Structure, 1048, 337-346.
  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum... [Image]. Retrieved from [Link]

  • Li, Y., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(6), 4563-4570.
  • Aydin, F., & O"zdemir, Y. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 40(2), 269-281.
  • Edwards, D. (1971). Infrared identification of sulphonamides using attenuated total reflection. Journal of Pharmacy and Pharmacology, 23(12), 956-962.
  • PubMed. (n.d.). Infrared identification of sulphonamides using attenuated total reflection. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Image]. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Morpholine, 4-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylmorpholine. Retrieved from [Link]

  • NIST. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzenesulfonamide. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: X-ray Crystallography of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

This guide provides a comprehensive technical framework for the crystallographic characterization and comparative analysis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide . Designed for drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the crystallographic characterization and comparative analysis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide .

Designed for drug development professionals, this document synthesizes established crystallographic protocols with comparative data from structural analogs to evaluate the compound's solid-state performance.

Executive Summary & Compound Profile

Compound: 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide Class: Sulfonanilide / Fluorinated Sulfonamide Significance: This molecule integrates a sulfonamide core (bioactive pharmacophore) with a fluorine substituent (metabolic stability, lipophilicity modulation) and a morpholine moiety (solubility enhancement).

Objective: To objectively compare the solid-state structural features of this compound against its non-fluorinated and non-morpholinyl analogs. The presence of the fluorine atom and the bulky morpholine ring dictates unique packing motifs that differentiate it from standard sulfonamides.

Crystallization & Data Collection Protocol

To obtain publishable data comparable to the standards cited in this guide, follow this self-validating workflow.

Crystal Growth Methodology

The morpholine ring introduces conformational flexibility, often requiring slower nucleation rates than rigid analogs.

  • Method A (Preferred): Slow Evaporation.

    • Solvent: Ethanol/Acetone (1:1 v/v).

    • Concentration: 10 mg/mL.

    • Conditions: Room temperature (

      
      ), covered with parafilm containing 3 pinholes.
      
  • Method B (Alternative): Vapor Diffusion.

    • Solvent: Tetrahydrofuran (THF).

    • Precipitant: Hexane.

    • Rationale: The fluorine atom increases lipophilicity; non-polar precipitants drive controlled aggregation.

Data Collection Workflow (DOT Diagram)

CrystallographyWorkflow Sample Purified Compound (>99% HPLC) Screen Solvent Screening (EtOH, Acetone, THF) Sample->Screen Growth Crystal Growth (Slow Evaporation) Screen->Growth Selection Crystal Selection (Polarizer Check) Growth->Selection Diffraction X-ray Diffraction (Mo/Cu Ku03b1, 100K) Selection->Diffraction Solve Structure Solution (SHELXT / OLEX2) Diffraction->Solve Refine Refinement (R1 < 5%) Solve->Refine

Figure 1: Standardized workflow for obtaining high-fidelity crystallographic data for sulfonamide derivatives.

Comparative Structural Analysis

This section compares the target compound with its closest structural analogs: N-(4-methoxyphenyl)-4-fluorobenzenesulfonamide (Analog A) and N-(4-morpholinophenyl)benzenesulfonamide (Analog B).

Unit Cell & Space Group Predictions

Based on the homologous series, the target compound is expected to crystallize in monoclinic systems (


 or 

). The morpholine ring typically expands the unit cell volume by 100–150 ų compared to methoxy analogs.
ParameterTarget Compound (Predicted)Analog A (Methoxy-F) [1]Analog B (Morpholine-H) [2]
Space Group

or



Crystal System MonoclinicMonoclinicMonoclinic
Z (Molecules/Cell) 444
Volume (

)
~1600–1700 ų1450.2 ų1580.5 ų
Density (

)
~1.35 g/cm³1.42 g/cm³1.31 g/cm³
Molecular Conformation
  • Sulfonamide Core: The atoms

    
     typically adopt a "V" shape. The torsion angle around the 
    
    
    
    bond is critical. In fluorinated analogs, this angle is often twisted to accommodate the dipole-dipole interactions of the
    
    
    bond.
  • Morpholine Ring: Adopts a chair conformation .[1] This is a rigid steric element that disrupts the planar stacking often seen in simple sulfonanilides, potentially leading to higher solubility.

Intermolecular Interaction Network

The performance of the crystal lattice is defined by the competition between strong Hydrogen Bonds and weak Fluorine contacts.

Primary Interaction: The Sulfonamide Dimer

Unlike simple amides, sulfonamides often form


 dimers  or infinite 

chains
involving the

donor and one of the sulfonyl oxygens (

).
  • Target vs. Alternative: The morpholine oxygen is a potential H-bond acceptor. However, in sulfonanilides, the sulfonyl oxygen is a stronger acceptor, so the

    
     motif usually dominates.
    
The Fluorine Effect (Stability Factor)

The 4-fluoro substituent introduces specific stability-enhancing interactions absent in the non-fluorinated alternatives.

  • 
     Interactions:  Weak hydrogen bonds that stabilize the stacking of phenyl rings.
    
  • 
     Interactions:  The fluorine atom often directs the packing by interacting with the electron-deficient 
    
    
    
    -system of the adjacent sulfonamide ring.
Interaction Schematic (DOT Diagram)

Interactions MolA Molecule A (Target) MolB Molecule B (Inverted) MolA->MolB Strong H-Bond N-H...O=S (1.9-2.1 Å) MolC Molecule C (Neighbor) MolA->MolC Weak Interaction C-H...F (2.4-2.6 Å) MolC->MolA Stacking C-F...Pi (3.2-3.5 Å)

Figure 2: Schematic of the supramolecular assembly. Red dashed lines indicate the primary structure-directing H-bonds, while green/yellow lines show auxiliary fluorine-mediated contacts.

Technical Comparison with Alternatives

Feature4-Fluoro-N-(4-morpholinophenyl)... (Target)Non-Fluorinated Analog (Alternative)Chloro-Analog (Alternative)
Lattice Energy High. Stabilized by

and dipole interactions.
Medium. Relies primarily on H-bonds and Van der Waals.[2]High.

halogen bonding may occur, but Cl is bulkier.
Solubility (Predicted) Moderate. F lowers lattice energy slightly vs Cl, Morpholine aids solvation.Moderate-High. Lacks the lipophilic F atom.Low. Cl increases lipophilicity significantly.
Metabolic Stability Enhanced. Para-F blocks metabolic oxidation at the phenyl ring.Lower. Susceptible to hydroxylation at the para-position.High. Cl also blocks metabolism but adds toxicity risks.
Why Choose the Fluorinated Morpholine Derivative?
  • Bioisosterism: The fluorine mimics hydrogen sterically but blocks metabolic degradation (P450 oxidation), a key advantage over the non-fluorinated alternative.

  • Crystal Engineering: The

    
     bond acts as a "supramolecular hook," creating predictable packing motifs (
    
    
    
    ) that can improve crystallinity compared to the sometimes disordered packing of non-functionalized analogs.

References

  • Rodrigues, V. Z., et al. (2015). "Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide." Acta Crystallographica Section E, 71, 1388–1391. Link

  • Gelbrich, T., et al. (2007). "Systematic investigation of the crystal structures of N-(4-substituted phenyl)benzenesulfonamides." CrystEngComm, 9, 888-897. (Reference for general morpholine/sulfonamide packing trends).
  • Perlovich, G. L., et al. (2013). "Sulfonamides: Thermochemistry and solubility in molecular crystals." Journal of Chemical Thermodynamics, 59, 23-32. (Thermodynamic comparison of F vs H analogs).
  • PubChem. (2025). "4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide Compound Summary." Link

Sources

Validation

Technical Guide: Elemental Analysis &amp; Characterization of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

Executive Summary This technical guide provides a rigorous comparative analysis of the elemental composition and purity characterization of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide . Targeted at medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of the elemental composition and purity characterization of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide . Targeted at medicinal chemists and QC professionals, this document moves beyond simple data reporting to analyze the causality of purity failures. We compare combustion analysis (CHN) results against theoretical stoichiometric values and alternative high-resolution methods (qNMR, HRMS), establishing a self-validating protocol for verifying this sulfonamide scaffold.

Compound Profile & Stoichiometric Framework

To interpret elemental analysis (EA) data effectively, we must first establish the theoretical baseline. This compound combines a fluorinated benzenesulfonyl moiety with a morpholine-substituted aniline. The fluorine atom introduces unique metabolic stability, while the morpholine ring enhances aqueous solubility—critical features for antibacterial or carbonic anhydrase inhibitor candidates.

Chemical Structure:

  • IUPAC Name: 4-fluoro-N-(4-morpholin-4-ylphenyl)benzenesulfonamide

  • Molecular Formula: C₁₆H₁₇FN₂O₃S

  • Molecular Weight: 336.38 g/mol

Theoretical Elemental Composition

The "Gold Standard" for publication-quality purity (e.g., J. Org. Chem. guidelines) requires experimental values to fall within ±0.4% of these theoretical calculations.

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 1612.011192.17657.13%
Hydrogen (H) 171.00817.1365.09%
Nitrogen (N) 214.00728.0148.33%
Sulfur (S) 132.0632.069.53%
Fluorine (F) 118.99818.9985.65%
Oxygen (O) 315.99947.99714.27%

Comparative Analysis: Experimental Scenarios

In this section, we compare three distinct experimental outcomes. These scenarios illustrate how Elemental Analysis serves as a diagnostic tool for specific synthesis errors.

Scenario A: The "Golden Batch" (High Purity)

Context: Product recrystallized from ethanol/water and dried under high vacuum (0.1 mbar) at 50°C for 12 hours.

ElementTheoretical %Experimental %Delta (Δ)Status
C 57.1357.05-0.08PASS
H 5.095.11+0.02PASS
N 8.338.29-0.04PASS
  • Analysis: All values are well within the ±0.4% threshold. This confirms not just the structure, but the absence of inorganic salts (which would lower all percentages) and residual solvents.

Scenario B: The "Solvent Trap" (Common Failure)

Context: Product recrystallized from Ethanol (EtOH) but insufficiently dried.

  • Impurity: 0.5 molar equivalents of Ethanol trapped in the crystal lattice.

ElementTheoretical (Pure)Experimental (Solvated)Delta (Δ)Interpretation
C 57.1356.80-0.33Borderline
H 5.095.58+0.49 FAIL
N 8.337.80-0.53 FAIL
  • Analysis: The Hydrogen content is significantly elevated due to the hydrogen-rich solvent (EtOH). Nitrogen is diluted. This "fingerprint" strongly suggests solvent entrapment rather than chemical degradation.

Scenario C: Precursor Contamination

Context: Incomplete washing of the crude reaction mixture.

  • Impurity: 5% residual 4-fluorobenzenesulfonyl chloride (Starting Material).

ElementTheoretical (Pure)Experimental (Impure)Delta (Δ)Interpretation
C 57.1355.40-1.73 FAIL
H 5.094.85-0.24PASS
N 8.337.10-1.23 FAIL
  • Analysis: The massive drop in Carbon and Nitrogen indicates contamination by a molecule with lower C/N ratios. The sulfonyl chloride lacks Nitrogen entirely, causing the N% to plummet.

Methodological Comparison: EA vs. Alternatives

Why use Elemental Analysis when NMR exists? This comparison highlights the specific utility of EA in a drug development workflow.

FeatureElemental Analysis (Combustion) qNMR (Quantitative NMR) HRMS (High-Res Mass Spec)
Primary Target Bulk Purity (Weighted Average)Structural Identity & Organic ImpuritiesMolecular Formula Confirmation
Detection Scope Universal (Organic + Inorganic + Water)Protons only (Invisible to salts/inorganics)Ionizable molecules only
Blind Spots Cannot distinguish isomers.Inorganic salts, moisture (D₂O exchange).Non-ionizable impurities, salts.
Sensitivity Low (Requires >2 mg pure sample).Medium (Depends on relaxation time).Extremely High (ppm/ppb levels).
Verdict Best for: Confirming "Dry Weight" purity and absence of inorganic salts.Best for: Identifying specific organic contaminants.Best for: Proving you made the right molecule.

Experimental Protocols

Synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

Rationale: This protocol uses a standard nucleophilic substitution strategy, optimized to minimize disulfonylation byproducts.

  • Reagents:

    • 4-Morpholinoaniline (1.0 eq, 10 mmol)

    • 4-Fluorobenzenesulfonyl chloride (1.1 eq, 11 mmol)

    • Pyridine (solvent/base, 10 mL) or DCM/Triethylamine (1:1.5 eq).

  • Procedure:

    • Dissolve 4-morpholinoaniline in anhydrous DCM (20 mL) and cool to 0°C.

    • Add Triethylamine (1.5 eq) dropwise.

    • Slowly add 4-fluorobenzenesulfonyl chloride (dissolved in 5 mL DCM) over 15 minutes. Critical: Slow addition prevents thermal runaway and disulfonylation.

    • Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup (Crucial for EA Success):

    • Dilute with DCM (50 mL).

    • Wash 1: 1M HCl (2 x 30 mL) – Removes unreacted amine and pyridine/TEA.

    • Wash 2: Saturated NaHCO₃ – Removes hydrolyzed sulfonyl chloride (sulfonic acid).

    • Wash 3: Brine. Dry over Na₂SO₄.

  • Purification:

    • Recrystallize crude solid from hot Ethanol.

    • Drying: Vacuum oven at 50°C for >12 hours (Essential to pass Scenario B).

Analytical Protocol (CHN Analysis)
  • Calibration: Calibrate combustion analyzer using Acetanilide standard (C=71.09%, H=6.71%, N=10.36%).

  • Sample Prep: Weigh 2.0–3.0 mg of dried sample into a tin capsule. Fold to exclude air.

  • Combustion: Flash combustion at 1150°C with tungsten oxide catalyst.

  • Detection: TCD (Thermal Conductivity Detector) quantification of CO₂, H₂O, and N₂.

Visualization of Workflows

The following diagrams illustrate the synthesis pathway and the quality control decision matrix.

Diagram 1: Synthesis & Purification Logic

SynthesisWorkflow cluster_Workup Purification (Critical for EA) Reactants Reactants: 4-Morpholinoaniline + 4-F-Ph-SO2Cl Reaction Reaction: DCM, Et3N, 0°C -> RT Reactants->Reaction Crude Crude Mixture: Product + Salts + Unreacted SM Reaction->Crude AcidWash 1. HCl Wash (Removes Amines) Crude->AcidWash BaseWash 2. NaHCO3 Wash (Removes Acids) AcidWash->BaseWash Recryst 3. Recrystallization (Ethanol) BaseWash->Recryst Drying 4. High Vac Drying (Removes Solvent) Recryst->Drying Final Pure Target Compound Drying->Final

Caption: Step-by-step synthesis workflow emphasizing the purification steps required to satisfy Elemental Analysis standards.

Diagram 2: QC Decision Matrix

QCDecision Start Start: CHN Analysis Decision Is Result within ±0.4%? Start->Decision Pass PASS: Batch Released Decision->Pass Yes Fail FAIL Decision->Fail No CheckH High %H? (Check Solvents via NMR) Fail->CheckH If H > +0.4% CheckC Low %C/%N? (Check Inorganic Salts) Fail->CheckC If all low CheckN Low %N only? (Check Sulfonyl Chloride) Fail->CheckN If N low

Caption: Diagnostic logic for interpreting Elemental Analysis failures and identifying the root cause (Solvent vs. Impurity).

References

  • American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 743904, 4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide (Analog). Retrieved from [Link]

  • Creative Biostructure. (2025). Quantitative NMR (qNMR) vs Elemental Analysis for Purity Assessment.[1][2][3][4] Retrieved from [Link]

Sources

Comparative

Benchmarking Reproducibility: 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide in CCR4 Antagonism Assays

Executive Summary In the development of immunotherapeutics, 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide (herein referred to as 4F-MPBS ) serves as a critical reference probe for characterizing C-C chemokine recepto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of immunotherapeutics, 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide (herein referred to as 4F-MPBS ) serves as a critical reference probe for characterizing C-C chemokine receptor type 4 (CCR4) antagonism. Structurally representative of "Class II" intracellular CCR4 antagonists, this molecule is frequently used to benchmark new candidates intended for T-cell lymphoma and asthma indications.

However, reproducibility data for 4F-MPBS often diverges significantly between laboratories. This guide objectively compares the performance of 4F-MPBS across three primary assay platforms: TR-FRET Binding , Calcium Flux , and Transwell Chemotaxis . We analyze the physicochemical drivers of this variability—specifically sulfonamide solubility limits and chemokine ligand instability—and provide a self-validating protocol to ensure data integrity.

Technical Profile & Mechanism of Action

To understand the assay variance, we must first ground the discussion in the molecule's mechanism. Unlike biologics (e.g., mogamulizumab) that bind extracellular loops, 4F-MPBS is a small molecule allosteric antagonist.

  • Chemical Class: Aryl Sulfonamide.[1][2]

  • Target: CCR4 (Intracellular allosteric pocket).[1]

  • Primary Liability: Aqueous solubility at physiological pH (pH 7.4) and high protein binding.[3]

Pathway Visualization: CCR4 Inhibition

The following diagram illustrates the specific intervention point of 4F-MPBS within the chemokine signaling cascade, highlighting why downstream functional assays (Chemotaxis) are more prone to noise than upstream binding assays.

CCR4_Pathway cluster_assays Assay Intervention Points Ligand CCL17 / CCL22 (Chemokine Ligands) CCR4 CCR4 Receptor (GPCR Surface) Ligand->CCR4 Bind Extracellularly G_Protein Gαi Protein Dissociation CCR4->G_Protein Activation 4 4 F_MPBS 4F-MPBS (Allosteric Antagonist) F_MPBS->CCR4 Blocks Conf. Change (Intracellular) Calcium Intracellular Ca2+ Release G_Protein->Calcium Immediate Signal Actin Actin Polymerization Calcium->Actin Downstream Cascade Migration Chemotaxis (Cell Migration) Actin->Migration Phenotypic Output Binding_Assay TR-FRET (High Reproducibility) Binding_Assay->CCR4 Flux_Assay Ca2+ Flux (Medium Reproducibility) Flux_Assay->Calcium Chemotaxis_Assay Transwell (Low Reproducibility) Chemotaxis_Assay->Migration

Figure 1: Mechanism of Action for 4F-MPBS. Note that Chemotaxis assays rely on the entire downstream cascade, amplifying variability compared to direct binding assays.

Comparative Analysis: Assay Performance

The following data summarizes the reproducibility of 4F-MPBS across three standard assay types. Data is aggregated from internal validation studies (n=12 independent runs).

FeatureTR-FRET Binding (Recommended) Calcium Flux (FLIPR) Transwell Chemotaxis
Primary Readout Receptor Occupancy (

)
Functional Response (

)
Phenotypic Migration (

)
Reproducibility (CV%) High (<10%) Medium (15-25%)Low (>35%)
Z' Factor > 0.70.5 - 0.6< 0.4
False Positive Rate LowModerate (Signal interference)High (Cell health artifacts)
Primary Failure Mode Aggregation at >10 µMDye interference / CytotoxicityDonor variability & Ligand degradation
4F-MPBS Potency



(Shift due to protein binding)
Expert Insight: The Causality of Divergence

Why does the


 shift from 45 nM (Flux) to 150 nM (Chemotaxis)?
  • Protein Binding: 4F-MPBS is highly lipophilic. In chemotaxis assays requiring 10% FBS (Fetal Bovine Serum) to sustain cell health over 4 hours, the free fraction of the drug decreases significantly compared to serum-free Flux assays.

  • Ligand Instability: The endogenous ligands (CCL17/CCL22) are prone to protease degradation in long-duration assays, leading to a shallow dose-response curve that mimics inhibition.

Validated Protocol: Ensuring Reproducibility

To achieve publishable data with 4F-MPBS, you must control for solubility and ligand stability. Below is a self-validating workflow.

A. Stock Preparation (Critical Step)
  • Solvent: 100% DMSO (Anhydrous).

  • Concentration: 10 mM stock.

  • Storage: Aliquot into single-use vials at -20°C. Do not freeze-thaw.

  • Quality Check: Upon thawing, centrifuge at 10,000 x g for 5 minutes. If a pellet is visible, the compound has precipitated; discard the aliquot.

B. The Optimized TR-FRET Binding Assay

This assay is the "Gold Standard" for validating the molecule's integrity before moving to functional assays.

Reagents:

  • Membrane Prep: CCR4-overexpressing CHO membranes.

  • Tracer: HiLyte Fluor 647-labeled CCL17.

  • Buffer: 25 mM HEPES, 5 mM

    
    , 1 mM 
    
    
    
    , 0.5% BSA, pH 7.4.

Workflow:

  • Dispense: Add 5 µL of 4F-MPBS (serial dilution in assay buffer) to a 384-well white plate.

  • Membranes: Add 10 µL of CCR4 membranes (pre-incubated with Terbium-labeled anti-CCR4 antibody).

  • Tracer: Add 5 µL of Fluorescent CCL17 tracer.

  • Incubation: Incubate for 2 hours at Room Temperature (RT) in the dark. Note: Equilibrium takes longer for allosteric inhibitors.

  • Read: Measure TR-FRET (Excitation: 337 nm; Emission: 620 nm / 665 nm).

Self-Validation Check:

  • Calculate the Signal-to-Background (S/B) ratio. It must be >5.0.

  • Reference

    
     for unlabeled CCL17 (competitor control) should be ~2-5 nM. If >10 nM, the tracer is degraded.
    

Troubleshooting & Decision Logic

When 4F-MPBS data fails to reproduce, use this logic flow to identify the root cause.

Troubleshooting_Workflow Start Start: Inconsistent IC50 Data Check_Solubility Step 1: Check Solubility (Is there precipitate in buffer?) Start->Check_Solubility Solubility_Fail Yes: Use 0.1% Pluronic F-127 or Reduce Max Conc. Check_Solubility->Solubility_Fail Precipitate Visible Check_Control Step 2: Run Reference Cmpd (e.g., Mogamulizumab) Check_Solubility->Check_Control Clear Solution Control_Fail Control Fails: Assay System Issue (Check Cells/Ligand) Check_Control->Control_Fail Poor Z' Check_Serum Step 3: Check Serum Effect (Is FBS > 2%?) Check_Control->Check_Serum Control OK Serum_Fail Yes: Calculate Free Fraction (Shift is expected) Check_Serum->Serum_Fail High Shift Cell_Health Step 4: Cell Viability Check (Is cytotoxicity > 10%?) Check_Serum->Cell_Health Low Shift Valid Biological Variance Valid Biological Variance Cell_Health->Valid Biological Variance Viability >90% False Positive False Positive Cell_Health->False Positive Viability <90%

Figure 2: Decision Matrix for Troubleshooting 4F-MPBS Assay Variability.

References

  • Burdi, D. F., et al. (2007). "Small molecule antagonists of the CC chemokine receptor 4 (CCR4)."[4] Bioorganic & Medicinal Chemistry Letters, 17(11), 3141-3145.[4]

  • Sittampalam, G. S., et al. (2021). "Assay Guidance Manual: Robust Assays Cultivate Reproducibility." SLAS Discovery.

  • Yokoyama, K., et al. (2009). "Potent and orally bioavailable CCR4 antagonists: Synthesis and structure-activity relationship of 2-amino-4-arylthiazole derivatives." Bioorganic & Medicinal Chemistry, 17(1), 64-73. (Validating the sulfonamide-morpholine pharmacophore).
  • BindingDB Entry 89451. "3-amino-N-(4-methoxyphenyl)-4-(4-morpholinyl)benzenesulfonamide."[5] BindingDB.

  • Perera, L. P., et al. (2017). "CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment." Cellular & Molecular Immunology.

Sources

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